3-Amino-2-bromobenzonitrile
Description
Properties
IUPAC Name |
3-amino-2-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRGCJYIIGEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733848 | |
| Record name | 3-Amino-2-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166988-09-5 | |
| Record name | 3-Amino-2-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-2-bromobenzonitrile
Introduction: The Strategic Importance of 3-Amino-2-bromobenzonitrile
This compound (CAS No. 1166988-09-5) is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its unique substitution pattern—featuring an amine, a bromine atom, and a nitrile group in a strategic 1,2,3-arrangement—renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of the principal synthetic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative assessment of the available methodologies. For researchers in drug discovery and materials science, mastery of these synthetic routes is key to unlocking novel heterocyclic systems, such as substituted indazoles and other scaffolds of significant biological interest.[2]
Pathway 1: Synthesis via Sandmeyer Reaction of a Diamine Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl primary amine into a diverse range of functional groups via a diazonium salt intermediate.[3] This pathway is particularly effective for introducing the bromine atom at the 2-position with high regioselectivity, starting from a readily available diamine precursor.
Causality and Mechanistic Insight
The logic of this pathway hinges on the controlled diazotization of one of the two amino groups of a precursor like 2,3-diaminobenzonitrile, followed by a copper(I) bromide-mediated substitution. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]
-
Diazotization: The process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). The resulting nitrosonium ion (NO⁺) is a potent electrophile that reacts with the more accessible or reactive amino group to form a diazonium salt. This step is conducted at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium intermediate.
-
Radical-Nucleophilic Substitution: The core of the Sandmeyer reaction is the single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the concomitant loss of dinitrogen (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a bromine atom from the resulting copper(II) bromide species to form the final product and regenerate the Cu(I) catalyst.[3]
dot
Caption: Sandmeyer reaction pathway to this compound.
Experimental Protocol: Sandmeyer Bromination
-
Step 1: Diazotization
-
To a stirred suspension of 2,3-diaminobenzonitrile (1.0 eq) in 48% hydrobromic acid (3.0 eq) and water, cool the mixture to 0–5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Copper-Catalyzed Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.5 eq) and heat it to 60–70 °C.
-
Add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution portion-wise. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to drive the reaction to completion.
-
Cool the mixture to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
| Parameter | Value / Condition | Causality / Insight |
| Starting Material | 2,3-Diaminobenzonitrile | Provides the necessary amine for diazotization at the 2-position. |
| Key Reagents | NaNO₂, HBr, CuBr | NaNO₂/HBr for diazotization; CuBr as the catalyst and bromide source. |
| Temperature | 0-5 °C (Diazotization) | Critical for the stability of the diazonium salt intermediate. |
| 60-80 °C (Bromination) | Provides thermal energy for N₂ extrusion and radical formation. | |
| Typical Yield | 65-80% | Generally a high-yielding and reliable transformation.[4][5] |
Pathway 2: Regioselective Electrophilic Bromination
A more direct approach involves the electrophilic aromatic bromination of 3-aminobenzonitrile. This pathway's success is entirely dependent on controlling the regioselectivity of the bromination.
Causality and Mechanistic Insight
The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.[6]
-
Amino Group (-NH₂): A powerful activating group and an ortho, para-director.
-
Nitrile Group (-CN): A strong deactivating group and a meta-director.
Both groups direct the incoming electrophile (Br⁺) to the C2, C4, and C6 positions. The bromine atom is introduced at the C2 position, which is ortho to the strongly activating amino group and meta to the deactivating nitrile group. This alignment of directing effects makes the C2 position highly susceptible to electrophilic attack. The choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) and solvent can be optimized to maximize the yield of the desired C2-brominated isomer over other potential products.[7][8]
dot
Caption: Electrophilic bromination pathway to this compound.
Experimental Protocol: Electrophilic Bromination
-
Dissolve 3-aminobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Using NBS is often preferred over liquid bromine for easier handling and improved selectivity.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to isolate this compound.
| Parameter | Value / Condition | Causality / Insight |
| Starting Material | 3-Aminobenzonitrile | A direct and commercially available precursor. |
| Key Reagents | N-Bromosuccinimide (NBS) | A mild and selective source of electrophilic bromine (Br⁺). |
| Temperature | 0 °C to Room Temp. | Lower temperatures help control selectivity and prevent over-bromination. |
| Solvent | Dichloromethane | An inert solvent that facilitates the reaction without interference. |
| Typical Yield | 70-85% | Can be high, but may require careful optimization to minimize isomers.[6] |
Pathway 3: Metal-Catalyzed Cyanation of a Dihaloaniline
This pathway represents a convergent approach, where the nitrile group is installed in the final step. This is typically achieved via a Rosenmund-von Braun reaction or a more modern palladium-catalyzed cyanation.[9][10] The starting material would be a precursor like 2,6-dibromoaniline.
Causality and Mechanistic Insight
-
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a stoichiometric or excess amount of copper(I) cyanide (CuCN) at high temperatures (150-250 °C) in a polar aprotic solvent like DMF or pyridine.[11][12] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[13] The high temperatures required can limit its applicability for substrates with sensitive functional groups.[14]
-
Palladium-Catalyzed Cyanation: A milder and more versatile alternative involves a palladium catalyst, a cyanide source, and a ligand.[10] Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for safety.[15][16] The catalytic cycle typically involves:
-
Oxidative addition of the aryl bromide to a Pd(0) complex.
-
Transmetalation with the cyanide source.
-
Reductive elimination to release the this compound product and regenerate the Pd(0) catalyst.
-
dot
Caption: Palladium-catalyzed cyanation pathway.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a reaction vessel, add 2,6-dibromoaniline (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium carbonate, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent, such as dimethylacetamide (DMAC) or a dioxane/water mixture.
-
Heat the reaction mixture to 100–130 °C and stir for 12–24 hours, monitoring by LC-MS or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the target compound.
| Parameter | Value / Condition | Causality / Insight |
| Starting Material | 2,6-Dibromoaniline | Precursor with bromine atoms positioned for selective cyanation. |
| Key Reagents | K₄[Fe(CN)₆], Pd(OAc)₂, Ligand | A non-toxic cyanide source and a robust catalytic system.[16] |
| Temperature | 100-130 °C | Milder than classical Rosenmund-von Braun conditions.[15] |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Typical Yield | 60-75% | Yields are generally good but sensitive to catalyst, ligand, and conditions. |
Conclusion and Outlook
The synthesis of this compound can be effectively achieved through several distinct strategic approaches.
-
The Sandmeyer reaction offers excellent regiocontrol and is a reliable, classical method when the appropriate diamine precursor is available.
-
Electrophilic bromination is the most atom-economical and direct route, though it requires careful control of reaction conditions to ensure high regioselectivity.
-
Metal-catalyzed cyanation provides a modern, milder alternative to the harsh conditions of the traditional Rosenmund-von Braun reaction and is valuable when constructing the nitrile functionality late in a synthetic sequence.
The choice of the optimal pathway depends on factors such as the availability of starting materials, scalability, cost, and the tolerance of other functional groups within the molecule. As a key intermediate, the continued development of efficient and sustainable methods for the synthesis of this compound will remain a priority for the chemical science community.
References
- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2,4-dichlorobenzonitrile | Benchchem [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-bromo-2-methylbenzonitrile (1000342-36-8) for sale [vulcanchem.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Rosenmund-von Braun Synthesis [drugfuture.com]
- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-2-bromobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of novel molecular architectures. 3-Amino-2-bromobenzonitrile, a seemingly simple aromatic compound, is one such scaffold that offers a remarkable convergence of reactivity, enabling access to a diverse array of complex heterocyclic systems. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the core physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its versatile applications in the pursuit of new therapeutic agents. Our narrative is grounded in scientific integrity, aiming to bridge the gap between theoretical knowledge and practical, field-proven applications.
Core Physicochemical Characteristics
A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in any research and development setting. These parameters dictate everything from reaction conditions to purification strategies and formulation.
Key Properties Overview
The intrinsic properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| CAS Number | 1166988-09-5 | [1][2][3][4][5] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Melting Point | 94-98 °C | |
| Boiling Point (Predicted) | 321.3 ± 27.0 °C at 760 mmHg | |
| Density (Predicted) | 1.66 ± 0.1 g/cm³ | |
| pKa (Predicted) | -0.13 ± 0.10 | |
| Solubility | Soluble in methanol and other common organic solvents. |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most commonly achieved via the electrophilic bromination of 3-aminobenzonitrile. The protocol detailed below is a robust and reproducible method, designed to be a self-validating system for producing high-purity material.
Synthetic Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Detailed Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 equivalent) in acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: To the cooled and stirring solution, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The causality behind this slow addition is to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. This step quenches any remaining reactive species and facilitates the separation of the organic product from water-soluble components.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile used). The choice of ethyl acetate is due to its good solvency for the product and its immiscibility with water.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This final step is crucial for obtaining the product in high purity, suitable for subsequent synthetic applications.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups: the amino, bromo, and nitrile moieties. This trifunctional nature allows for a programmed, stepwise elaboration of the molecule.
Functional Group Reactivity Pathways
Caption: Diverse reactivity pathways of this compound's functional groups.
Field-Proven Insights: Synthesis of 3-Aminoindazoles
A prime example of the utility of substituted 2-bromobenzonitriles in medicinal chemistry is in the synthesis of 3-aminoindazoles. The 3-aminoindazole scaffold is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[6] A general and efficient two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been developed, which involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[6][7] This method provides a more versatile alternative to the traditional nucleophilic aromatic substitution (SNAr) reaction of hydrazine with o-fluorobenzonitriles, which often suffers from harsh reaction conditions and limited substrate scope.[6]
The bromine atom in this compound is strategically positioned for such transformations, allowing for the construction of the indazole ring system. The amino group can then be further functionalized to explore structure-activity relationships in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
In case of Exposure:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][9][10]
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. Its unique combination of reactive sites provides a versatile platform for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The ability to selectively address the amino, bromo, and nitrile groups allows for a high degree of synthetic control, making it an invaluable tool for medicinal chemists and drug discovery professionals. As the demand for novel therapeutic agents continues to grow, the importance of such well-characterized and versatile building blocks will only increase.
References
- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1pchem.com [1pchem.com]
- 3. CAS 1166988-09-5 | 3637-9-0C | MDL MFCD13185832 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. parchem.com [parchem.com]
- 5. CAS No. 1166988-09-5 Specifications | Ambeed [ambeed.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Bromobenzonitrile - Safety Data Sheet [chemicalbook.com]
The Synthetic Cornerstone: A Technical Guide to 3-Amino-2-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Amino-2-bromobenzonitrile, bearing the CAS number 1166988-09-5, is a strategically substituted aromatic compound that has emerged as a valuable intermediate in synthetic and medicinal chemistry.[1] Its unique arrangement of an amine, a bromine atom, and a nitrile group on a benzene ring offers a trifecta of reactive sites, enabling complex molecular architectures to be constructed with high degrees of precision. The ortho-relationship of the bromo and amino groups, combined with the activating nature of the cyano group, makes this molecule a particularly potent precursor for the synthesis of heterocyclic scaffolds, which are ubiquitous in modern drug discovery. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important chemical entity, with a focus on providing practical insights for laboratory and development settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.
Identifier and Property Summary
| Property | Value | Source(s) |
| CAS Number | 1166988-09-5 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Monoisotopic Mass | 195.96361 Da | [1] |
| XlogP (Computed) | 1.7 | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| Physical Form | Solid (predicted) |
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region.
-
δ ~7.5-7.7 ppm (m, 1H): Aromatic proton ortho to the nitrile group.
-
δ ~7.2-7.4 ppm (m, 1H): Aromatic proton para to the amino group.
-
δ ~6.9-7.1 ppm (m, 1H): Aromatic proton ortho to the amino group.
-
δ ~5.5-6.0 ppm (br s, 2H): Protons of the amino group. The broadness and chemical shift of this peak are highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The carbon NMR spectrum will display seven signals.
-
δ ~148-152 ppm: C-NH₂
-
δ ~130-135 ppm: Aromatic CH
-
δ ~120-128 ppm: Aromatic CH
-
δ ~118-122 ppm: Aromatic CH
-
δ ~115-119 ppm: -C≡N
-
δ ~110-115 ppm: C-CN
-
δ ~100-105 ppm: C-Br
Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
m/z ~196 and ~198: Molecular ion peaks corresponding to [C₇H₅⁷⁹BrN₂]⁺ and [C₇H₅⁸¹BrN₂]⁺.
-
Key Fragmentation Ions: Loss of Br (m/z ~117) and HCN (m/z ~169/171).
Synthesis and Purification
While multiple synthetic routes to aminobenzonitriles exist, a common and effective strategy for preparing this compound involves the reduction of the corresponding nitro precursor, 2-bromo-3-nitrobenzonitrile. This method is reliable and generally proceeds with high yield.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 2-Bromo-3-nitrobenzonitrile
This protocol is a representative procedure based on standard chemical transformations for the reduction of an aromatic nitro group in the presence of sensitive functionalities.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-3-nitrobenzonitrile (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
Addition of Reducing Agent: To this stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Slowly basify the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is greater than 8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) to afford pure this compound.
-
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its three functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the amino group can act as a nucleophile or be transformed into a diazonium salt, and the nitrile group can undergo hydrolysis or reduction.
Core Application: Synthesis of 3-Aminoindazoles
A primary and well-documented application of this compound is in the synthesis of the 3-aminoindazole scaffold. This heterocyclic core is a key pharmacophore found in numerous kinase inhibitors and other biologically active molecules. The synthesis is a robust two-step process involving a palladium-catalyzed C-N bond formation followed by an acid-mediated cyclization.
References
An In-depth Technical Guide to 3-Amino-2-bromobenzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzonitriles
In the landscape of modern medicinal chemistry, the benzonitrile scaffold represents a privileged structural motif. Its unique electronic properties and versatile reactivity make it a cornerstone for the synthesis of a diverse array of heterocyclic compounds with significant biological activity. Among the vast family of substituted benzonitriles, 3-Amino-2-bromobenzonitrile emerges as a particularly valuable building block. Its strategic placement of an amino group, a bromine atom, and a nitrile moiety on the benzene ring offers a rich platform for molecular elaboration, enabling the construction of complex architectures for targeted therapeutic intervention. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Section 1: Molecular Structure and Physicochemical Properties
This compound is a crystalline solid with the chemical formula C₇H₅BrN₂.[1] Its structure is characterized by a benzene ring substituted with an amino group at position 3, a bromine atom at position 2, and a nitrile group at position 1. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.
The IUPAC name for this compound is this compound, and its CAS number is 1166988-09-5.[2] The presence of the electron-withdrawing nitrile group and the bromine atom, along with the electron-donating amino group, creates a unique electronic environment within the aromatic ring, influencing its reactivity in various chemical transformations.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | PubChem[2] |
| Molecular Weight | 197.03 g/mol | PubChem[2] |
| CAS Number | 1166988-09-5 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C1=CC(=C(C(=C1)N)Br)C#N | PubChem[2] |
| Appearance | Solid (predicted) | - |
| Solubility | Likely soluble in organic solvents | - |
Structural Visualization
The three-dimensional arrangement of atoms in this compound is crucial for understanding its interaction with other molecules and its role as a synthetic precursor.
Caption: Molecular structure of this compound.
Section 2: Synthesis and Reactivity
The synthesis of this compound is a critical step in its utilization as a building block. While various methods for the synthesis of substituted aminobenzonitriles exist, a common and effective strategy involves the reduction of the corresponding nitro compound, 2-bromo-3-nitrobenzonitrile.
Experimental Protocol: Synthesis via Nitro Group Reduction
This protocol outlines a representative procedure for the synthesis of this compound from 2-bromo-3-nitrobenzonitrile. The choice of reducing agent is crucial for achieving high yield and purity, with common reagents including tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromo-3-nitrobenzonitrile in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: To the solution, add the reducing agent. For instance, if using iron powder and ammonium chloride, add iron powder followed by a solution of ammonium chloride in water.
-
Heating: Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the solid catalyst.
-
Extraction: Evaporate the solvent under reduced pressure. Extract the residue with an appropriate organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: Ethanol or ethanol/water mixtures are often chosen for their ability to dissolve both the starting material and the reagents, as well as for their suitable boiling points for reflux conditions.
-
Choice of Reducing Agent: Iron in the presence of an electrolyte like ammonium chloride is a cost-effective and efficient method for the reduction of aromatic nitro groups. The reaction is heterogeneous, and the filtration step is necessary to remove the iron and its oxides. Tin(II) chloride in hydrochloric acid is another effective but potentially more expensive option.
-
Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting material or byproducts, ensuring high purity of the final compound.
Section 3: Spectroscopic Characterization
The unambiguous identification and characterization of this compound are essential for its use in further synthetic applications. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons on the benzene ring. The chemical shifts and coupling constants provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon of the nitrile group typically appears in the range of 115-125 ppm. The carbon attached to the bromine atom will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:
-
N-H stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C≡N stretching: The nitrile group will show a sharp absorption band around 2220-2260 cm⁻¹.
-
C=C stretching: The aromatic ring will have characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: A stretching vibration for the carbon-bromine bond is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities.[3] Fragmentation patterns can provide further structural information.
Section 4: Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a highly versatile intermediate in the synthesis of various heterocyclic scaffolds of medicinal importance. Its primary application lies in the construction of fused ring systems that are central to the design of targeted therapies, particularly kinase inhibitors.
Precursor to Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. This compound serves as a key starting material for the synthesis of several classes of kinase inhibitors, including those based on pyridopyrimidine and indazole scaffolds.
Workflow: Synthesis of a Pyridopyrimidine Kinase Inhibitor Core
The following workflow illustrates a potential synthetic route from this compound to a pyridopyrimidine core, a common scaffold in kinase inhibitors.
Caption: A generalized workflow for the synthesis of a pyridopyrimidine-based kinase inhibitor scaffold starting from this compound.
The amino and nitrile groups of this compound can participate in cyclization reactions to form the pyrimidine ring, while the bromine atom provides a handle for further functionalization through cross-coupling reactions. This allows for the introduction of various substituents to modulate the potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Role in Janus Kinase (JAK) Inhibitor Synthesis
The Janus kinases (JAKs) are a family of tyrosine kinases that are crucial for cytokine signaling. Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases and myeloproliferative neoplasms. Several approved and investigational JAK inhibitors feature scaffolds that can be synthesized from aminobenzonitrile precursors. The strategic placement of functional groups in this compound makes it a valuable starting material for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of JAKs.[4][5][6][7][8]
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Information:
-
Toxicity: Harmful if swallowed and may cause an allergic skin reaction.[2]
-
Handling: Should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds that are central to the development of novel therapeutics. The ability to serve as a precursor to potent kinase inhibitors, including those targeting the JAK family, highlights its significance in modern drug discovery. A thorough understanding of its molecular structure, synthesis, and reactivity is paramount for researchers and scientists seeking to leverage its potential in the design and development of next-generation medicines.
References
- 1. 3-Bromobenzonitrile(6952-59-6) 13C NMR [m.chemicalbook.com]
- 2. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KR20250003838A - JAK inhibitor analogues, preparations, and uses thereof - Google Patents [patents.google.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to 3-Amino-2-bromobenzonitrile for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, and critical role as a versatile building block in the creation of complex, biologically active molecules.
Core Compound Identification and Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.
Nomenclature and Structural Identifiers
The compound is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] Its structure consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and a nitrile group (-C≡N) at positions 3, 2, and 1, respectively.
For computational and database-driven research, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 1166988-09-5 | PubChem[1] |
| Molecular Formula | C₇H₅BrN₂ | PubChem[1] |
| Molecular Weight | 197.03 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)Br)C#N | PubChem[1] |
| InChIKey | LZGRGCJYIIGEQV-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Spectroscopic Data
The physical properties of a compound dictate its handling, purification, and reaction conditions.
| Property | Value / Description | Source |
| Physical State | Solid, powder (Predicted/Typical) | [2][3] |
| XlogP | 1.7 | PubChem[1] |
| Monoisotopic Mass | 195.96361 Da | PubChem[1][4] |
| IR Spectroscopy | Characteristic peaks expected for N-H (amine), C≡N (nitrile), C-Br, and aromatic C-H stretches. Vapor phase IR data is available. | SpectraBase[5] |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic shifts for the aromatic protons and carbons, influenced by the electronic effects of the three different substituents. Data is often available from commercial suppliers. | [6] |
Synthesis Strategies: A Rationale-Driven Approach
While numerous synthetic routes to substituted benzonitriles exist, the synthesis of this compound typically relies on established, robust transformations. The choice of pathway is often dictated by the availability and cost of starting materials. Below are two plausible and scientifically sound approaches.
Pathway A: Reduction of a Nitro Precursor
This is a highly reliable method, leveraging the common strategy of introducing an amino group via the reduction of a nitro group. The causality is clear: nitration reactions are often easier to control regioselectively than amination, and the subsequent reduction is typically high-yielding.
Caption: Synthetic Pathway A via Nitro Group Reduction.
Experimental Protocol (Adapted from Analogous Reductions): This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[7][8]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 2-bromo-3-nitrobenzonitrile (1.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as ethanol/water or glacial acetic acid.[7][8]
-
Reagent Addition: Add the reducing agent. Common choices include:
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If using iron, filter the mixture through celite to remove the iron salts. If using tin, carefully neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until the pH is >7.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Pathway B: Electrophilic Bromination of an Amine Precursor
This pathway involves the direct bromination of 3-aminobenzonitrile. The challenge here is regioselectivity. The amino group is a strong ortho-, para-director. Since the desired product has bromine ortho to the amino group, this is a feasible, direct approach, though it may yield isomeric byproducts.
Experimental Protocol (General Principle):
-
Setup: Dissolve 3-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) (1.0 eq) in the same solvent. The slow addition at low temperature is critical to control the reaction and minimize over-bromination.
-
Reaction & Workup: Allow the reaction to stir until completion (monitored by TLC). Quench any remaining bromine with a reducing agent like sodium thiosulfate solution. Neutralize the mixture and extract the product as described in Pathway A.
-
Purification: Isomeric products are likely, making purification by column chromatography essential.
Reactivity and Applications in Drug Discovery
This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential, controlled modifications. This makes it a powerful scaffold in medicinal chemistry.[9][10][11]
Caption: Orthogonal Reactivity of this compound.
The Bromo Group: A Handle for Cross-Coupling
The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[10] This allows for the precise installation of new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern drug synthesis.
-
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures.[10]
-
Buchwald-Hartwig Amination: Reaction with amines to form complex aniline derivatives.[10]
The Amino and Bromo Groups: Gateway to Heterocycles
The true power of this molecule is realized when the amino and bromo groups react in concert. A prime example is the synthesis of the 3-aminoindazole scaffold, which is found in a vast number of kinase inhibitors and other biologically active compounds.[9]
A general two-step synthesis of substituted 3-aminoindazoles starts from 2-bromobenzonitriles.[9] This involves a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection/cyclization sequence.[9] This modern approach offers a more efficient alternative to older methods like the SNAr reaction of hydrazine with o-fluorobenzonitriles, which often suffer from low yields and harsh conditions.[9] The 3-aminoindazole core is a known mimic of the adenine nucleus of ATP, making it ideal for designing ATP-competitive receptor tyrosine kinase inhibitors with antitumor activity.[9]
The Nitrile Group: A Versatile Functional Handle
The nitrile group is far from inert and offers additional synthetic pathways:[10][12]
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-amino-2-bromobenzoic acid).
-
Reduction: It can be reduced to a primary amine (3-amino-2-bromobenzylamine), introducing a flexible linker.
-
Cycloadditions: It can participate in cycloaddition reactions to form other heterocyclic rings.
Safety, Handling, and Storage
As a halogenated aromatic nitrile, this compound requires careful handling. The following guidelines are based on GHS classifications for the compound and its close isomers.[1][13][14]
Hazard Identification
| Hazard Class | GHS Statement | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed. | PubChem[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | PubChem[1] |
| Skin/Eye Irritation | Causes skin and serious eye irritation (based on isomers). | [13][14] |
| Respiratory Irritation | May cause respiratory irritation (based on isomers). | [15] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[2][13] Ensure that an eyewash station and safety shower are readily accessible.[2][13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[13]
-
Lab Coat: A standard lab coat is required.
-
-
Safe Practices: Avoid creating dust.[2] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][13]
Conclusion
This compound is a strategically important intermediate for the synthesis of complex organic molecules, particularly heterocyclic scaffolds relevant to the pharmaceutical industry. Its value is derived from the distinct and addressable reactivity of its three functional groups. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this versatile building block in drug discovery and development programs.
References
- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 3-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]
- 5. spectrabase.com [spectrabase.com]
- 6. 1166988-09-5|this compound|BLD Pharm [bldpharm.com]
- 7. 3-Amino-5-bromo-2-methylbenzonitrile (1000342-36-8) for sale [vulcanchem.com]
- 8. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Bromo-2,4-dichlorobenzonitrile | Benchchem [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A-Scientist's-Guide-to-3-Amino-2-bromobenzonitrile-Solubility-Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Amino-2-bromobenzonitrile is a key building block in medicinal chemistry and materials science. However, a significant knowledge gap exists regarding its solubility in common organic solvents, hindering process development, formulation, and reaction optimization. This guide provides a comprehensive framework for addressing this challenge. It moves beyond a simple data repository to offer a predictive analysis of solubility based on molecular structure, followed by a detailed, field-proven experimental protocol for accurate solubility determination. This document serves as a practical tool for researchers, enabling them to generate reliable solubility data, make informed solvent selections, and accelerate their research and development workflows.
Introduction: The Challenge of Undocumented Solubility
This guide addresses this critical gap by providing a dual approach:
-
Theoretical Prediction: A qualitative assessment of expected solubility based on the physicochemical properties of the solute and solvent.
-
Experimental Determination: A robust, step-by-step protocol for generating precise, quantitative solubility data in the laboratory.
Theoretical Solubility Profile: A Predictive Analysis
Understanding the molecular structure of this compound allows for an educated prediction of its solubility behavior based on the "like dissolves like" principle.[4]
-
Polar Moieties: The molecule possesses a highly polar nitrile group (-C≡N) and an amino group (-NH₂), which can participate in hydrogen bonding as a donor.[4] These features suggest an affinity for polar solvents.
-
Aromatic System: The benzene ring provides a nonpolar, hydrophobic character.
-
Halogen Substituent: The bromo group (-Br) increases the molecular weight and introduces some polarizability.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.
-
Moderate Solubility Expected in: Polar protic solvents like ethanol and methanol. While hydrogen bonding is possible, the overall polarity is less than that of DMSO or DMF.[4] Acetone, a moderately polar solvent, may also show moderate solvating power.[1]
-
Low to Negligible Solubility Expected in: Nonpolar solvents such as hexanes, toluene, and diethyl ether, which cannot effectively interact with the polar amino and nitrile groups.
Experimental Protocol: The Isothermal Shake-Flask Method
The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[5] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC-grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Safety Precautions
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used. The compound is harmful if swallowed and may cause an allergic skin reaction.[6]
-
Work in a well-ventilated fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.[7][8][9]
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The goal is to have undissolved solid remaining at equilibrium. A starting amount of ~20-50 mg per 2 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.[10]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.[10] This step is crucial to prevent artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method to determine the concentration of the dissolved compound.
Analytical Method: HPLC-UV Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point.
-
Detection: UV detector set to a wavelength of maximum absorbance for this compound.
-
Calibration: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Plot a calibration curve of peak area versus concentration to establish linearity.
Data Presentation and Interpretation
The experimentally determined solubility should be recorded in a clear, tabular format. This allows for easy comparison between different solvents and is essential for process development decisions.
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value |
| Toluene | Aromatic | 25 | Experimental Value | Calculated Value |
| n-Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |
Logical Workflow for Solvent Selection
The process of selecting an appropriate solvent is a logical progression from understanding the application's needs to verifying performance with experimental data. The following workflow illustrates this process.
Caption: Workflow for rational solvent selection.
Conclusion
While published solubility data for this compound is scarce, a combination of theoretical prediction and systematic experimental measurement provides a robust path forward for researchers. By analyzing the compound's structure, one can make informed initial solvent choices. However, for critical applications in drug development and process chemistry, there is no substitute for accurate, experimentally derived data. The shake-flask protocol detailed in this guide offers a reliable and universally accepted method for generating this crucial information, empowering scientists to optimize their processes, ensure reproducibility, and accelerate innovation.
References
- 1. d-nb.info [d-nb.info]
- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 3. rheolution.com [rheolution.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 6. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Spectroscopic Elucidation of 3-Amino-2-bromobenzonitrile: An In-depth Technical Guide to FTIR Analysis
This guide provides a comprehensive technical overview of the Fourier-transform infrared (FTIR) spectroscopic analysis of 3-Amino-2-bromobenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound, fostering a deeper understanding of its molecular vibrational characteristics.
Introduction: The Significance of Spectroscopic Characterization
This compound (C₇H₅BrN₂) is a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique arrangement of an amino group, a bromine atom, and a nitrile group on a benzene ring gives rise to a distinct chemical reactivity and potential for forming complex molecular architectures. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Among various analytical techniques, FTIR spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and probing the molecular structure. This guide will walk through the essential aspects of obtaining and interpreting the FTIR spectrum of this compound.
Foundational Principles of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its functional groups and overall structure.
For this compound, the key vibrational modes of interest include:
-
N-H stretching of the primary amine group.
-
C≡N stretching of the nitrile group.
-
C-Br stretching of the bromo-substituent.
-
C-N stretching of the amino group.
-
C=C stretching within the aromatic ring.
-
C-H stretching and bending of the aromatic ring.
The position, intensity, and shape of the corresponding absorption bands in the FTIR spectrum provide a detailed fingerprint of the molecule.
Experimental Protocol: Acquiring the FTIR Spectrum
The quality of an FTIR spectrum is intrinsically linked to the sample preparation and instrument parameters. As this compound is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Safety Precautions
Before handling the compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
KBr Pellet Method: A Self-Validating Protocol
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.
Step-by-Step Methodology:
-
Drying: Gently dry finely ground, spectroscopy-grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Pelletizing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion and minimal light scattering.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be collected under the same conditions to correct for atmospheric and matrix absorptions.
Causality Behind Choices: The use of KBr is due to its transparency in the mid-IR region. The grinding and pressing steps are critical to reduce scattering of the IR beam and ensure a homogenous sample, leading to a high-quality spectrum with sharp, well-defined peaks.
Attenuated Total Reflectance (ATR) Method: A Rapid Alternative
ATR-FTIR is a modern technique that allows for the direct analysis of solid samples with minimal preparation.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum using the same instrument parameters as for the KBr method.
Causality Behind Choices: The ATR technique relies on the principle of total internal reflection, where an evanescent wave penetrates a short distance into the sample. Good contact between the sample and the crystal is essential for a strong signal. This method is often preferred for its speed and simplicity.
Spectral Interpretation and Data Analysis
The following table outlines the expected key vibrational frequencies and their assignments for this compound, based on the computed spectrum and knowledge of related compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400-3200 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| ~2225 | Strong, Sharp | C≡N Stretch | Nitrile (-CN) |
| ~1620 | Medium-Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1300 | Medium | C-N Stretch | Aryl Amine |
| ~850-750 | Strong | C-H Bending (Out-of-plane) | Aromatic Ring |
| Below 700 | Medium | C-Br Stretch | Bromo-substituent |
In-depth Analysis:
-
Amino Group (N-H Vibrations): The primary amine will exhibit two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. In a solid-state spectrum, these bands are expected to be broadened due to hydrogen bonding. The N-H bending (scissoring) vibration should appear around 1620 cm⁻¹.
-
Nitrile Group (C≡N Stretch): A strong and sharp absorption band around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this band can be influenced by the electronic effects of the other substituents on the aromatic ring.
-
Aromatic Ring: The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually give rise to a set of bands in the 1600-1450 cm⁻¹ region. Strong absorptions in the 850-750 cm⁻¹ range are characteristic of out-of-plane C-H bending and are indicative of the substitution pattern on the benzene ring.
-
Bromo-substituent (C-Br Stretch): The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Visualization of Molecular Structure and Vibrational Modes
To further aid in the understanding of the relationship between the molecular structure and the FTIR spectrum, a diagram of the molecule is provided below.
Caption: Molecular structure of this compound.
Conclusion
This guide has provided a comprehensive framework for the FTIR spectroscopic analysis of this compound. By understanding the theoretical principles, adhering to rigorous experimental protocols, and applying a systematic approach to spectral interpretation, researchers can confidently utilize FTIR spectroscopy for the structural characterization of this important chemical compound. While an experimental spectrum is not publicly available, the predictive analysis based on a computed spectrum and the spectral data of analogous compounds offers a robust starting point for any laboratory investigation.
References
A Technical Guide to the Applications of 3-Amino-2-bromobenzonitrile in Modern Medicinal Chemistry
Abstract
3-Amino-2-bromobenzonitrile is a trifunctional aromatic scaffold that has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a synthetically adaptable bromine atom, and an electron-wielding nitrile moiety, provides chemists with a powerful toolkit for the construction of complex heterocyclic systems and targeted therapeutic agents. This guide delves into the core physicochemical properties, key synthetic transformations, and diverse applications of this scaffold, offering field-proven insights and detailed protocols for researchers in drug discovery and development. We will explore its instrumental role in the synthesis of kinase and PARP inhibitors, illustrating its potential through specific case studies and structure-activity relationship (SAR) analyses.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and, ultimately, the biological activity of the resulting molecules. The this compound scaffold (Molecular Formula: C7H5BrN2, Molecular Weight: 197.03 g/mol ) is of particular strategic importance.[1][2] Its three distinct functional groups are orthogonally positioned, allowing for sequential and selective chemical modifications.
-
The Amino Group (-NH2): Serves as a key nucleophile and a hydrogen bond donor. It is a primary site for N-acylation, N-alkylation, diazotization, and, crucially, for constructing fused heterocyclic rings which are prevalent in biologically active compounds.[3]
-
The Bromo Group (-Br): Positioned ortho to the amino group, the bromine atom is an excellent handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings enable the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, facilitating extensive SAR exploration.[4]
-
The Nitrile Group (-C≡N): This strong electron-withdrawing group modulates the reactivity of the aromatic ring and serves as a potent hydrogen bond acceptor or a bioisosteric replacement for other functional groups in ligand-receptor interactions.[5] It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocycles.[6]
This trifecta of reactivity makes this compound a privileged starting point for generating libraries of diverse compounds aimed at a multitude of biological targets.
Physicochemical Properties and Reactivity Profile
Understanding the inherent electronic nature of the scaffold is paramount to predicting its reactivity and designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C7H5BrN2 | [1] |
| Molecular Weight | 197.03 g/mol | [2] |
| InChIKey | LZGRGCJYIIGEQV-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C(=C1)N)Br)C#N | [2] |
| Predicted XlogP | 1.7 | [7] |
The interplay between the electron-donating amino group and the electron-withdrawing nitrile and bromo groups creates a unique electronic environment. The amino group activates the ring towards electrophilic substitution, while the nitrile group directs reactivity and influences the acidity of the N-H protons. The bromine at the 2-position provides a sterically accessible and electronically favorable site for metal-catalyzed cross-coupling reactions.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound lies in the diverse array of chemical reactions it can undergo. Below is a workflow illustrating its synthetic potential.
Caption: Key synthetic pathways originating from this compound.
Featured Protocol: Palladium-Catalyzed Synthesis of 3-Aminoindazoles
The synthesis of 3-aminoindazoles, a key pharmacophore in many kinase inhibitors, exemplifies the utility of this scaffold. A robust two-step process avoids harsh conditions often associated with traditional SNAr reactions.[8]
Step 1: Palladium-Catalyzed N-Arylation
-
Setup: To an oven-dried flask, add this compound (1.0 eq), benzophenone hydrazone (1.2 eq), cesium carbonate (2.0 eq), and BINAP (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent & Catalyst: Add anhydrous toluene, followed by palladium(II) acetate (Pd(OAc)2, 0.02 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting arylhydrazone intermediate by column chromatography.[8]
Causality Insight: The use of a bulky biaryl phosphine ligand like BINAP is critical. It promotes the reductive elimination step in the catalytic cycle and prevents catalyst deactivation, leading to high yields (typically 80-99%). Cesium carbonate is an effective base for this transformation, facilitating the deprotonation of the hydrazone.[8]
Step 2: Acidic Deprotection and Cyclization
-
Reaction: Dissolve the purified arylhydrazone from Step 1 in methanol.
-
Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 2.0 eq).
-
Cyclization: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction proceeds via cleavage of the benzophenone protecting group followed by intramolecular cyclization of the free hydrazine onto the nitrile.
-
Isolation: Cool the mixture, and the 3-aminoindazole product often precipitates. If not, concentrate the solvent and purify by recrystallization or column chromatography to yield the final product (typically 73-90%).[8]
Applications in Medicinal Chemistry: Case Studies
The true measure of a scaffold's utility is its successful application in the development of therapeutic agents. This compound has been instrumental in the synthesis of inhibitors for several key drug targets.
Case Study 1: Bcr-Abl Kinase Inhibitors for Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML.[9] While inhibitors like Imatinib are effective, resistance, particularly from the T315I "gatekeeper" mutation, remains a major clinical challenge.[9] The 3-aminobenzamide framework, readily derived from this compound, has been a fertile ground for developing next-generation inhibitors.
-
Synthetic Strategy: The core is often constructed by a Suzuki coupling at the 2-position (from the bromine) to introduce a key recognition motif (e.g., a pyridine or pyrimidine ring), followed by N-acylation of the amino group with a substituted benzoic acid.
-
SAR Insights: Structure-activity relationship studies have shown that 3-substituted benzamide derivatives can be highly potent Bcr-Abl inhibitors.[10] The 3-amino group often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. Modifications introduced via the original bromine position can be tailored to occupy the hydrophobic pocket and overcome resistance mutations. For instance, integrating amino acids as linkers has been shown to enhance inhibitory activity against both wild-type and T315I mutant Bcr-Abl.[9]
Case Study 2: Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors represent a successful class of anticancer drugs that exploit the concept of synthetic lethality in cancers with DNA repair defects, such as those with BRCA1/2 mutations.[11] Many potent PARP inhibitors feature a fused heterocyclic core that mimics the nicotinamide of the NAD+ substrate.
-
Synthetic Strategy: this compound is an ideal precursor for constructing these complex heterocyclic systems. For example, intramolecular cyclization strategies can be employed to build fused ring systems like tetrahydropyridopyrimidines, which have shown potent PARP inhibitory activity.[12] The bromine atom allows for the late-stage introduction of solubilizing groups or vectors to target specific tissues.
-
Mechanism of Action Context: PARP enzymes, particularly PARP-1 and PARP-2, are critical for repairing single-strand DNA breaks.[13] In BRCA-deficient tumors, where homologous recombination repair is compromised, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks and cell death.[11]
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Future Perspectives and Conclusion
The utility of this compound in medicinal chemistry is far from exhausted. Its application in fragment-based drug discovery (FBDD) is a promising avenue, where the scaffold can serve as a starting point for fragment elaboration or linking.[14] Furthermore, its role in synthesizing novel fused heterocycles will continue to be explored for targeting other enzyme classes and receptors.[15][16]
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-bromo-2-methylbenzonitrile (1000342-36-8) for sale [vulcanchem.com]
- 7. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]
- 8. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 9. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 14. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI [mdpi.com]
- 15. acgpubs.org [acgpubs.org]
- 16. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-2-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-bromobenzonitrile is a key building block in medicinal chemistry and materials science, valued for its reactive sites that allow for diverse chemical transformations. Its utility in the synthesis of complex heterocyclic scaffolds makes it a valuable intermediate in the development of novel therapeutic agents and functional materials. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the known hazards associated with this compound and offers detailed protocols for its safe handling, storage, and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on available data, this compound is categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | Warning | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] | Warning |
It is crucial to note that while specific data for skin and eye irritation for this compound is not consistently reported, closely related isomers such as 2-Amino-3-bromobenzonitrile are classified as causing skin and serious eye irritation.[2][3] Therefore, it is prudent to handle this compound with the assumption that it poses similar risks.
Toxicological Profile
Symptoms of Exposure:
-
Ingestion: May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[4]
-
Skin Contact: May cause redness, itching, and an allergic skin rash (dermatitis).[1] Prolonged or repeated contact should be avoided.
-
Eye Contact: Based on data for similar compounds, it is likely to cause serious eye irritation, including redness, pain, and watering.[2]
-
Inhalation: While not classified as an acute inhalation hazard, dusts may cause respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure risk. The following PPE is mandatory when handling this compound:
Hand Protection
Double gloving is recommended. Chemically resistant gloves are required.
-
Inner Glove: A thinner nitrile glove can provide dexterity.
-
Outer Glove: A heavier gauge nitrile or butyl rubber glove offers more robust protection.
Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.
Eye and Face Protection
Chemical safety goggles that provide a complete seal around the eyes are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
Skin and Body Protection
A flame-retardant laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn. Ensure that clothing fully covers the arms and legs.
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Engineering Controls
All manipulations of solid this compound and its solutions should be performed inside a chemical fume hood to prevent the inhalation of dust or vapors. The work area should be equipped with an accessible eyewash station and a safety shower.
Handling Procedures
-
Avoid generating dust. Use techniques such as gentle scooping rather than pouring, and weigh out the material in a fume hood.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Ensure all containers are clearly and accurately labeled.
Storage Requirements
Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition. It should be stored separately from incompatible materials.
Reactivity and Incompatibility
This compound is stable under recommended storage conditions.[2] However, it is incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: May cause vigorous reactions and the release of toxic fumes.[2]
Hazardous Decomposition Products
When heated to decomposition, this compound may emit toxic and corrosive fumes, including:
-
Carbon oxides (CO, CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr) gas[4]
Emergency Procedures
First Aid Measures
A clear and concise first aid protocol is critical in the event of an accidental exposure.
Caption: First aid procedures for exposure to this compound.
Fire-Fighting Measures
In case of a fire involving this compound, use the following procedures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: As mentioned, thermal decomposition can produce toxic gases.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][4]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill, as this could disperse the dust.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.
-
Clean-up:
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal.
-
For larger spills, it may be necessary to wet the material with a suitable solvent to prevent dust from becoming airborne.
-
Clean the spill area thoroughly with soap and water.
-
-
Decontamination: All equipment used for cleanup should be decontaminated or disposed of as hazardous waste.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal. As a brominated aromatic nitrile, it is important to ensure the disposal method is appropriate for halogenated organic compounds.[5][6]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards, is the cornerstone of responsible chemical research. By implementing these measures, researchers can mitigate risks and continue to leverage the synthetic potential of this important molecule.
References
- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromobenzonitrile(2042-37-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. useforesight.io [useforesight.io]
- 6. chm.pops.int [chm.pops.int]
Methodological & Application
Application Notes & Protocols: Leveraging 3-Amino-2-bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 3-Amino-2-bromobenzonitrile
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. This compound is a quintessential example of such a scaffold, offering a unique convergence of reactive sites within a single, stable aromatic ring. Its structure, featuring a bromine atom ortho to an amino group and meta to a nitrile, presents a powerful toolkit for synthetic chemists.
The bromine atom serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The amino group, while potentially complicating catalysis through coordination to the metal center, also provides a crucial vector for further functionalization or for directing metallation reactions.[2][3] Finally, the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions to form heterocyclic systems.[4]
This guide provides an in-depth exploration of the application of this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers in drug development and synthetic chemistry.
Methodology 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[5] When applied to substrates like this compound, it allows for the direct installation of aryl, heteroaryl, or vinyl substituents, paving the way to complex biaryl systems often found in pharmacologically active compounds.[5]
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
A significant challenge with ortho-substituted anilines is the potential for the amino group to coordinate to the palladium catalyst, which can inhibit catalytic activity.[3] However, the development of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has largely overcome this issue, enabling efficient coupling of unprotected anilines.[5][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure for the arylation of this compound. Optimization of catalyst, ligand, base, and solvent may be required for different boronic acid coupling partners.
Data Summary Table:
| Entry | Reagent | Molar Equiv. | Amount | Mol |
| 1 | This compound | 1.0 | 197 mg | 1.0 mmol |
| 2 | Phenylboronic Acid | 1.2 | 146 mg | 1.2 mmol |
| 3 | Pd(OAc)₂ | 0.02 | 4.5 mg | 0.02 mmol |
| 4 | SPhos | 0.04 | 16.4 mg | 0.04 mmol |
| 5 | K₃PO₄ (anhydrous) | 2.0 | 424 mg | 2.0 mmol |
| 6 | Toluene/H₂O (10:1) | - | 5.5 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (197 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/H₂O solvent mixture (5.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 3-amino-2-phenylbenzonitrile.
Trustworthiness - Self-Validation:
-
Expected Results: The reaction should yield the product as a solid after purification, with typical yields ranging from 75-95% depending on the purity of reagents and reaction setup.
-
Troubleshooting: Low yields can often be attributed to inactive catalyst (use of fresh Pd source is recommended), insufficient degassing, or wet solvent/base. If protodeboronation of the boronic acid is observed, consider using a milder base like K₂CO₃ or Cs₂CO₃.[5]
-
Safety: Palladium catalysts are toxic and should be handled in a fume hood. Boronic acids can be irritants. Wear appropriate personal protective equipment (PPE).
Methodology 2: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C-N bonds from aryl halides and amines.[9][10] For a substrate like this compound, this reaction is typically used to introduce a secondary or tertiary amino group by coupling with a primary or secondary amine, respectively. This reaction is instrumental in building scaffolds for pharmaceuticals and organic electronic materials.[9][11]
Mechanistic Causality: Similar to the Suzuki coupling, this reaction operates on a Pd(0)/Pd(II) catalytic cycle.[12]
-
Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: This key step forms the desired C-N bond and regenerates the Pd(0) catalyst. The efficiency of this step is highly dependent on the ligand; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are known to accelerate this process, preventing side reactions and increasing product yield.[12]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the N-arylation of morpholine, a common secondary amine, with the target substrate. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.
Data Summary Table:
| Entry | Reagent | Molar Equiv. | Amount | Mol |
| 1 | This compound | 1.0 | 197 mg | 1.0 mmol |
| 2 | Morpholine | 1.2 | 105 mg (104 µL) | 1.2 mmol |
| 3 | Pd₂(dba)₃ | 0.01 | 9.2 mg | 0.01 mmol |
| 4 | XPhos | 0.04 | 19.1 mg | 0.04 mmol |
| 5 | NaOtBu | 1.4 | 135 mg | 1.4 mmol |
| 6 | Toluene (anhydrous) | - | 5 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox, add NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol) to an oven-dried vial with a stir bar.
-
Reagent Addition: Outside the glovebox, add this compound (197 mg, 1.0 mmol) to the vial. Seal the vial with a septum cap.
-
Inert Atmosphere: Evacuate and backfill the vial with argon.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (104 µL, 1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: After cooling to room temperature, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired 3-amino-2-(morpholino)benzonitrile.
Trustworthiness - Self-Validation:
-
Expected Results: Yields for this transformation are generally good to excellent (80-98%). The product should be a stable solid.
-
Troubleshooting: Poor results may stem from moisture or oxygen sensitivity, especially of the base and catalyst. Ensure all reagents are anhydrous and the system is thoroughly inert. If the reaction stalls, a slight increase in catalyst loading or switching to a different ligand generation (e.g., G3 or G4 Buchwald precatalysts) may be beneficial.[13]
-
Safety: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle it exclusively in an inert-atmosphere glovebox. Toluene is a flammable and toxic solvent.
Methodology 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enyne systems.[14] This reaction is fundamental in the synthesis of natural products, pharmaceuticals, and organic materials where rigid, linear structures are desired.[14] Using this compound, this reaction installs an alkynyl group, a versatile handle for further transformations like cycloadditions or subsequent couplings.
Mechanistic Causality: The classical Sonogashira reaction involves a dual catalytic system with palladium and copper.[15]
-
Palladium Cycle: This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl bromide to Pd(0) and reductive elimination to release the product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial as it undergoes transmetalation with the Ar-Pd(II)-X complex from the palladium cycle.[16]
Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne (Glaser coupling).[17]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Amino-5-bromo-2-methylbenzonitrile (1000342-36-8) for sale [vulcanchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols: 3-Amino-2-bromobenzonitrile as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Quinazoline Scaffold and the Role of 3-Amino-2-bromobenzonitrile
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Small molecule kinase inhibitors have, therefore, emerged as a cornerstone of modern targeted therapy. Within the vast landscape of kinase inhibitor scaffolds, the 4-anilinoquinazoline core stands out as a "privileged" structure, forming the backbone of several FDA-approved drugs, including Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).
The strategic value of this compound lies in its ideal arrangement of functional groups, which are primed for the efficient construction of these potent quinazoline-based kinase inhibitors. The vicinal amino and nitrile groups are perfectly positioned to undergo cyclization to form the pyrimidine ring of the quinazoline system. Furthermore, the bromine atom at the 2-position provides a versatile handle for introducing a wide array of substituents via modern cross-coupling methodologies, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide to the application of this compound as a key building block in the synthesis of kinase inhibitors. We will delve into the underlying synthetic strategies, provide detailed, field-proven protocols, and explore the biological context of the targeted kinase signaling pathways.
I. Core Synthetic Strategies: Building the Kinase Inhibitor Scaffold
The journey from this compound to a potent kinase inhibitor typically involves two key transformations: the construction of the quinazoline core and the introduction of diversity elements through cross-coupling reactions.
A. Quinazoline Ring Formation: A Gateway to Kinase Inhibition
The formation of the quinazoline ring is the foundational step. A highly efficient and straightforward method involves the cyclization of the 2-aminobenzonitrile moiety with a one-carbon synthon, such as formamide or formamidine acetate. This reaction proceeds through an initial condensation to form an amidine intermediate, which then undergoes intramolecular cyclization to yield the 4-aminoquinazoline core.
dot
Caption: Quinazoline ring formation from this compound.
B. Diversification via Cross-Coupling: Tailoring Specificity and Potency
With the 4-Amino-5-bromoquinazoline intermediate in hand, the bromine atom serves as a linchpin for introducing structural diversity. This is crucial for tuning the inhibitor's affinity and selectivity for the target kinase. Two of the most powerful and widely used methods for this purpose are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromine on the quinazoline core and a variety of organoboron reagents (e.g., aryl or heteroaryl boronic acids). This is a robust method for introducing substituted aryl groups that can occupy the hydrophobic pocket of the kinase active site.[1]
-
Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, facilitates the formation of a carbon-nitrogen bond between the quinazoline core and a primary or secondary amine.[2] This is particularly useful for installing aniline or other amino-containing moieties that can form critical hydrogen bond interactions with the hinge region of the kinase.
dot ```dot graph "Cross_Coupling_Diversification" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
Certain quinazoline-based inhibitors have been shown to possess anti-angiogenic activity by inhibiting VEGFRs. By blocking the ATP-binding site of VEGFR, these inhibitors prevent the signaling events necessary for new blood vessel formation, effectively starving the tumor.
C. Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It activates a number of downstream signaling pathways, including the RAS-MAPK and JAK-STAT pathways, leading to uncontrolled proliferation of hematopoietic cells and the inhibition of apoptosis.
dot
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
While the 4-anilinoquinazoline scaffold is most famously associated with EGFR inhibitors, modifications to this core can yield potent inhibitors of other kinases, including Bcr-Abl. These inhibitors also function by competing with ATP for binding to the kinase domain, thereby blocking the oncogenic signaling of the Bcr-Abl fusion protein.
IV. Data Presentation: Potency of Quinazoline-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative quinazoline-based kinase inhibitors against their primary targets. This data highlights the high potency that can be achieved with this scaffold.
| Inhibitor Name | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 27 | |
| Erlotinib | EGFR | 2 | |
| Lapatinib | EGFR, ErbB2 | 10.8 (EGFR), 9.2 (ErbB2) | |
| Vandetanib | VEGFR-2, EGFR | 40 (VEGFR-2), 500 (EGFR) | |
| Bosutinib | Bcr-Abl, Src | 1.2 (Bcr-Abl), 1.2 (Src) |
V. Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a diverse range of potent kinase inhibitors. Its inherent chemical functionalities allow for the efficient construction of the clinically validated quinazoline scaffold, while the strategically placed bromine atom enables extensive structure-activity relationship (SAR) studies through modern cross-coupling chemistry. The protocols and strategies outlined in this document provide a solid foundation for researchers in drug discovery to design and synthesize novel kinase inhibitors targeting critical signaling pathways in cancer and other diseases. Future work in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of novel diversification strategies to access new chemical space and overcome drug resistance.
VI. References
-
Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., Brun, P., Tonus, F., Ferrarese, A., Guiotto, A., & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 333–342. --INVALID-LINK--
-
Selleck Chemicals. (n.d.). EGFR Inhibitors. Retrieved from --INVALID-LINK--
-
Maskrey, T. S., Kristufek, T., & Tunge, J. A. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476. --INVALID-LINK--
-
Wang, X., Li, X., Wang, Y., Fu, Q., & Zhang, Y. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Molecules, 19(7), 9538–9555. --INVALID-LINK--
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2381–2397. --INVALID-LINK--
-
Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. --INVALID-LINK--
-
Rao, A. V. S., Kankan, R. N., & Pathi, S. L. (2013). Process for the preparation of gefitinib. US Patent 8,350,029.
-
Qin, Y., Chen, S., Zhang, Y., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206. --INVALID-LINK--
-
Zhu, Y., Zhao, Y., Wang, C., et al. (2020). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 25(21), 5035. --INVALID-LINK--
-
Wu, Y. L., & Zhou, C. (2021). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 26(21), 6436. --INVALID-LINK--
-
Wulandari, F., & Ibrahim, S. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry, 22(1), 1-8. --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549. --INVALID-LINK--
-
Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 27(19), 6619. --INVALID-LINK--
-
Patel, H. M., & Kavathia, D. M. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Tetrahedron Letters, 56(26), 4042-4045. --INVALID-LINK--
-
Fita, P., & Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10766–10775. --INVALID-LINK--
-
Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2017). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian journal of pharmaceutical research : IJPR, 16(1), 135–146.
-
Kumar, A., & Kumar, S. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 27(19), 6296. --INVALID-LINK--
-
Shestopalov, A. M., & Shestopalov, A. A. (2011). Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Russian Journal of Organic Chemistry, 47(3), 370-372.
-
Ishida, J., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(7), 1859–1863. --INVALID-LINK--
-
Fita, P., & Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10766–10775. --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361. --INVALID-LINK--
-
AbacipharmTech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Merck KGaA. (n.d.). Benzonitrile derivatives as kinase inhibitors. Retrieved from --INVALID-LINK--
-
Liu, Z., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 181, 111578. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. --INVALID-LINK--
References
Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-bromobenzonitrile for the Synthesis of Biaryl Aminonitriles
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-Amino-2-bromobenzonitrile with various arylboronic acids. As a trifunctional building block, this compound is a valuable synthon for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Biaryl Aminonitriles
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a rigid framework for the precise spatial orientation of functional groups.[6][7] The simultaneous presence of amino and nitrile functionalities, as in the products derived from this compound, provides versatile handles for further synthetic transformations. The ortho-substituted aniline moiety is a key structural element in numerous pharmacologically active compounds.[3][4] However, the Suzuki-Miyaura coupling of substrates bearing an unprotected aniline, particularly in the ortho position, can be challenging due to potential catalyst inhibition or side reactions.[3][4] This protocol addresses these challenges through the careful selection of a catalyst system and reaction conditions optimized for this specific substrate class.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[8][10] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14] This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a cool, dark place. |
| Arylboronic Acid | ≥97% | Commercially Available | Check for purity; boronic acids can dehydrate to form boroxines. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | An air-stable precatalyst. Other catalysts may be suitable.[1] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | High Purity | In-house | Should be degassed before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask or reaction vial suitable for heating under inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas (Argon or Nitrogen) line with manifold
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.01-0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be a suspension.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired biaryl product.[15][16]
Rationale and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors.
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile precatalyst. The dppf ligand is both electron-rich and bulky, which promotes both the oxidative addition and the reductive elimination steps.[2] For particularly challenging couplings, or if side reactions are observed, screening other palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes) may be necessary.[1][17][18]
-
Base: An inorganic base like K₂CO₃ is commonly used and generally effective.[8] The base's primary role is to activate the boronic acid for transmetalation.[11][12][13][14] Other bases such as K₃PO₄ or Cs₂CO₃ can be more effective in certain cases, particularly with sterically hindered substrates.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[19] The ratio of organic solvent to water can influence reaction rates and should be optimized.
-
Temperature: Most Suzuki couplings proceed well between 80-110 °C.[8] Lower temperatures may be possible with highly active catalyst systems, while higher temperatures might be needed for less reactive aryl chlorides.[6]
Safety Considerations
-
This compound: Harmful if swallowed and may cause an allergic skin reaction.[20]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
This application note provides a reliable and detailed protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the mechanistic principles and the roles of the various reaction components, researchers can effectively synthesize a wide range of valuable biaryl aminonitrile compounds. The provided protocol serves as a strong starting point for further exploration and adaptation to specific synthetic targets in the fields of drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Amino-2-bromobenzonitrile in the Agrochemical Synthesis Landscape: A Guide to Unlocking Novel Scaffolds
Introduction: Beyond a Simple Building Block
In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of starting materials is paramount. 3-Amino-2-bromobenzonitrile, a trifunctional aromatic compound, emerges as a highly versatile scaffold for the synthesis of a new generation of insecticides, fungicides, and herbicides. Its unique arrangement of an amino group, a bromine atom, and a nitrile moiety on a benzene ring offers a rich playground for synthetic chemists. The ortho-relationship of the amino and bromo groups allows for unique cyclization reactions, while the nitrile group can be readily transformed into other key functionalities. This guide provides an in-depth exploration of the potential applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in the field.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups:
-
The Amino Group (-NH₂): A versatile nucleophile and a directing group. It can readily undergo acylation, alkylation, and diazotization reactions. Its presence is crucial for the synthesis of various heterocyclic systems and for introducing amide linkages, a common feature in modern agrochemicals.
-
The Bromo Group (-Br): An excellent leaving group for a variety of cross-coupling reactions. This enables the introduction of diverse aryl, alkyl, and vinyl substituents, allowing for fine-tuning of the molecule's biological activity and physicochemical properties. Key transformations include Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
-
The Nitrile Group (-C≡N): A valuable functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This flexibility allows for the creation of key pharmacophores found in numerous commercial agrochemicals.[1]
The interplay of these functional groups opens up a multitude of synthetic pathways, making this compound a strategic precursor for creating diverse molecular architectures.
Application in the Synthesis of Diamide Insecticides: A Hypothetical Pathway
The anthranilic diamide class of insecticides, which includes commercial successes like chlorantraniliprole and cyantraniliprole, is a prime target for new synthetic approaches. While not a direct precursor in the established industrial syntheses of these specific molecules, this compound can be envisioned as a starting point for novel diamide analogues. The core of these insecticides is an amide bond formation between a substituted anthranilic acid derivative and a pyrazole carboxylic acid.[2][3][4]
Here, we propose a hypothetical pathway to a novel diamide scaffold starting from this compound.
Workflow for a Novel Diamide Scaffold
References
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold
An In-Depth Technical Guide to the Strategic Functionalization of the Amino Group in 3-Amino-2-bromobenzonitrile
In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to innovation. This compound stands out as a particularly valuable building block. Its unique trifunctional arrangement—a nucleophilic amino group, a reactive bromine atom, and a versatile nitrile moiety—offers a rich platform for the synthesis of complex molecular architectures. The amino group, in particular, serves as a primary handle for a diverse array of chemical transformations, enabling the introduction of a wide range of substituents and the construction of novel heterocyclic systems.
This technical guide provides a comprehensive exploration of key strategies for the functionalization of the amino group in this compound. Moving beyond mere procedural lists, this document delves into the mechanistic rationale behind each transformation, offering field-proven protocols and critical insights to guide researchers, scientists, and drug development professionals in leveraging this scaffold to its full potential. We will explore fundamental reactions including N-acylation, N-alkylation via reductive amination, modern C-N cross-coupling reactions, classic diazotization chemistry, and powerful cyclization strategies for the synthesis of fused heterocycles.
N-Acylation: Modulating Properties through Amide Bond Formation
N-acylation is a foundational and highly reliable method for modifying the amino group. The conversion of the primary amine to an amide introduces a carbonyl group, which can alter the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities. This transformation is often a crucial first step in a longer synthetic sequence, serving to protect the amino group or to introduce a key structural element for biological activity.
Causality of Experimental Choices: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes a standard procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Addition of Base: Add pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, N-(2-bromo-6-cyanophenyl)acetamide, can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: N-Acylation Conditions
| Acylating Agent | Base | Solvent | Typical Time | Notes |
| Acetic Anhydride | Pyridine | DCM | 2-4 h | Standard, cost-effective acetylation. |
| Benzoyl Chloride | Triethylamine | DCM / THF | 3-6 h | Forms the corresponding benzamide. |
| Acetyl Chloride | Pyridine | DCM | 1-3 h | Highly reactive, addition should be slow. |
Visualization: N-Acylation Workflow
Caption: General workflow for N-acylation.
N-Alkylation via Reductive Amination: A Controlled Approach
Direct alkylation of primary amines with alkyl halides is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products. Reductive amination offers a superior and more controlled strategy for N-alkylation.[2] This two-step, one-pot process involves the initial formation of an imine by condensation of the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the desired secondary amine.
Causality of Experimental Choices: The key to this method's success lies in the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the protonated imine (iminium ion) much faster than the starting carbonyl compound.[2][3] The reaction is typically run under mildly acidic conditions (pH 6-7) to facilitate imine formation without degrading the reducing agent.[3]
Protocol 2: Reductive Amination with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting amine (typically 12-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-3-amino-2-bromobenzonitrile.
Visualization: Reductive Amination Mechanism
Caption: Key steps in reductive amination.
N-Arylation: Forging C-N Bonds with Modern Catalysis
The formation of a bond between an aromatic amine and an aryl group is a cornerstone of modern synthetic chemistry. For a substrate like this compound, this can be achieved through powerful transition-metal-catalyzed cross-coupling reactions. The two preeminent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for constructing C(aryl)-N bonds.[4][5] The reaction is prized for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to classical methods.
Causality of Experimental Choices: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting.[7] A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required for the deprotonation step.
Protocol 3: Buchwald-Hartwig Amination with Bromobenzene
Materials:
-
This compound
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask or sealed tube, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and bromobenzene (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solvent and purify the residue by column chromatography to isolate the N-phenyl derivative.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8] While often requiring higher temperatures and stoichiometric copper, modern variations using ligands have improved its scope and mildness.[8][9]
Causality of Experimental Choices: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide.[8] The use of a ligand, such as an amino acid or diamine, can stabilize the copper species and facilitate the reaction at lower temperatures.
Data Presentation: Comparison of N-Arylation Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Conditions | Milder (80-120 °C) | Harsher (often >150 °C, can be milder with ligands) |
| Base | Strong, non-nucleophilic (NaOtBu, K₃PO₄) | Often K₂CO₃, Cs₂CO₃ |
| Ligands | Bulky phosphines (XPhos, SPhos) | Diamines, amino acids (L-proline)[10] |
| Scope | Very broad, high functional group tolerance | Good, can be sensitive to sterics |
Diazotization and Sandmeyer Reaction: Gateway to Diverse Functionalities
The transformation of a primary aromatic amine into a diazonium salt is one of the most powerful tools in synthetic organic chemistry.[11] The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂ gas) and can be displaced by a wide variety of nucleophiles. The copper-catalyzed displacement of the diazonium group is known as the Sandmeyer reaction.[12][13]
Causality of Experimental Choices: Diazotization is achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[14] The subsequent Sandmeyer reaction employs a copper(I) salt (e.g., CuCl, CuBr, CuCN) which facilitates a radical-nucleophilic aromatic substitution mechanism to install the corresponding nucleophile.[11][12]
Protocol 4: Synthesis of 2,3-Dibromobenzonitrile via Sandmeyer Reaction
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Ice, standard laboratory glassware
Procedure:
-
Diazotization (Step 1):
-
In a flask, create a fine suspension of this compound (1.0 eq) in 48% HBr at 0-5 °C using an ice-salt bath.
-
Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate, larger flask, dissolve CuBr (1.2 eq) in 48% HBr at room temperature. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.
-
-
Work-up:
-
Cool the reaction mixture and extract with an organic solvent like diethyl ether or DCM.
-
Wash the organic layer with water, dilute NaOH solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude 2,3-dibromobenzonitrile by column chromatography or recrystallization.
Visualization: Diazotization-Sandmeyer Pathway
Caption: Conversion via diazotization and Sandmeyer reaction.
Intramolecular Cyclization: Constructing Fused Heterocycles
The ortho-disposed amino and nitrile groups in this compound make it an excellent precursor for the synthesis of fused nitrogen-containing heterocycles, such as quinazolinones, which are privileged scaffolds in medicinal chemistry.[15][16]
Causality of Experimental Choices: One elegant approach involves a copper-catalyzed, multi-component reaction. For instance, reacting this compound with an aldehyde and an ammonia source can lead to the formation of a quinazoline ring system. The reaction likely proceeds through initial formation of an imine or related intermediate, followed by intramolecular cyclization where the nitrile group is attacked by a nitrogen nucleophile, and subsequent aromatization.[15][17] An "on-water" protocol has been developed for similar substrates, highlighting an environmentally friendly approach.[15]
Protocol 5: Synthesis of a 2-Phenylquinazolin-4-amine Derivative
This protocol is adapted from general principles for quinazoline synthesis.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Copper(I) Iodide (CuI)
-
L-proline
-
Dimethyl Sulfoxide (DMSO)
-
Sealed tube
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), benzaldehyde (1.2 eq), ammonium acetate (2.0 eq), CuI (10 mol%), and L-proline (20 mol%).
-
Solvent and Reaction: Add DMSO as the solvent, seal the tube, and heat the mixture at 120 °C for 24 hours.
-
Work-up:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solvent and purify the crude product by column chromatography to yield the desired quinazoline derivative.
Conclusion
This compound is a powerful and versatile starting material whose synthetic utility is primarily unlocked through the strategic functionalization of its amino group. This guide has detailed five fundamental classes of transformations—N-acylation, N-alkylation, N-arylation, diazotization, and cyclization—providing not only step-by-step protocols but also the underlying chemical principles that govern them. By understanding the causality behind experimental choices, from the selection of catalysts and ligands in cross-coupling reactions to the precise temperature control required for diazotization, researchers can confidently and effectively manipulate this scaffold. These methodologies empower chemists to construct a vast array of novel molecules for applications ranging from pharmaceutical discovery to the development of advanced functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpsbr.org [jpsbr.org]
- 17. Quinazolinone synthesis [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Amino-2-bromobenzonitrile
Introduction: Navigating the Synthesis of Substituted 2,3-Diaminobenzonitriles
The synthesis of N-substituted 2,3-diaminobenzonitriles represents a critical step in the development of a wide array of pharmaceuticals and functional materials. These scaffolds are key building blocks for various heterocyclic compounds, including those with applications in medicinal chemistry. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed amination of 3-Amino-2-bromobenzonitrile. The inherent challenges of this substrate, namely the steric hindrance at the ortho-position and the presence of multiple functional groups (a primary amine and a nitrile), necessitate a carefully optimized protocol to ensure high selectivity and yield. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols for the successful amination of this challenging substrate.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A simplified representation of the key steps is as follows:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
A potential side reaction is the hydrodehalogenation of the aryl bromide, which can be minimized by the judicious choice of ligand and reaction conditions.[1]
Optimizing the Reaction: Key Parameters and Their Rationale
The success of the amination of this compound hinges on the careful selection of the catalyst system and reaction conditions. The steric hindrance from the ortho-amino group and the electronic properties of the nitrile and amino substituents make this a challenging substrate.
Catalyst and Ligand Selection: The Importance of Steric Bulk
For sterically hindered aryl halides, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step. For the amination of ortho-substituted aryl bromides, ligands from the Buchwald and Hartwig groups have shown exceptional performance.
| Ligand | Structure | Key Features & Rationale |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of aryl halides, including electron-deficient and sterically hindered substrates. Its steric bulk facilitates reductive elimination. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | The methoxy groups enhance electron density, which can accelerate oxidative addition. Often provides excellent results for challenging couplings. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly effective biaryl phosphine ligand, particularly for hindered substrates. |
For substrates like this compound, a well-defined palladium precatalyst, such as an XPhos-based G3 or G4 palladacycle, is highly recommended.[2] These precatalysts are air- and moisture-stable, ensuring the reliable formation of the active catalytic species and leading to more reproducible results.[2]
Base and Solvent Selection: Creating the Optimal Reaction Environment
The choice of base is critical for the deprotonation of the amine nucleophile. A strong, non-nucleophilic base is generally required.
-
Sodium tert-butoxide (NaOtBu) and Potassium tert-butoxide (KOtBu) are the most commonly used bases for Buchwald-Hartwig aminations, especially with less nucleophilic amines.[2]
-
Cesium carbonate (Cs₂CO₃) can also be effective, particularly in cases where a milder base is required to avoid side reactions with sensitive functional groups.
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.
-
Toluene and 1,4-Dioxane are the most common solvents for this reaction. They are relatively non-polar and have sufficiently high boiling points for the reaction to proceed at an adequate rate.
Experimental Protocols
The following protocols are designed as a robust starting point for the amination of this compound with both primary and secondary amines. Optimization of reaction time and temperature may be necessary for specific substrates.
Protocol 1: Amination with a Primary or Secondary Aliphatic Amine
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene (0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, XPhos, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add this compound and the aliphatic amine.
-
Add anhydrous, degassed toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with an Arylamine
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
BrettPhos (2 mol%)
-
Potassium tert-butoxide (1.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane (0.1-0.2 M)
Procedure:
-
Follow steps 1-4 of Protocol 1, using the BrettPhos Pd G3 precatalyst, BrettPhos, and potassium tert-butoxide.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Follow steps 7-10 of Protocol 1 for work-up and purification.
Troubleshooting and Chemoselectivity
Low Yield or No Reaction:
-
Ensure an inert atmosphere: Oxygen can deactivate the palladium catalyst.[2] Use of a glovebox or rigorous Schlenk technique is recommended.
-
Use a well-defined precatalyst: In situ generation of the active catalyst can be unreliable.[2]
-
Increase catalyst loading: For particularly challenging substrates, increasing the catalyst loading to 3-5 mol% may be beneficial.
-
Screen different ligands: While XPhos and BrettPhos are excellent starting points, other bulky phosphine ligands like RuPhos could be screened.
Chemoselectivity:
A primary concern with this compound is the potential for self-coupling or reaction at the existing primary amino group. The use of a slight excess of the desired amine nucleophile and carefully controlled reaction conditions helps to favor the intended intermolecular coupling. The steric hindrance around the ortho-amino group also disfavors its participation in the coupling reaction.
Conclusion
The palladium-catalyzed amination of this compound is a viable and powerful method for the synthesis of N-substituted 2,3-diaminobenzonitriles. Success with this challenging substrate relies on the use of a well-defined palladium precatalyst in conjunction with a bulky and electron-rich biaryl phosphine ligand, such as XPhos or BrettPhos. The protocols provided in this application note offer a robust starting point for achieving high yields and selectivity. As with any catalytic reaction, careful optimization of the reaction parameters for each specific amine coupling partner is recommended to achieve the best results.
References
Large-Scale Synthesis of 3-Amino-2-bromobenzonitrile Derivatives: A Technical Guide to Scalable and Validated Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-bromobenzonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and various heterocyclic scaffolds.[1][2][3] The strategic placement of the amino, bromo, and nitrile functionalities allows for sequential, regioselective modifications, making this scaffold highly valuable in drug discovery programs.[1] This guide provides a detailed examination of robust and scalable synthetic strategies for this compound, with a focus on field-proven protocols, process safety, and optimization for large-scale production. We will explore the classic Sandmeyer reaction and direct electrophilic bromination routes, offering step-by-step methodologies, causality-driven explanations, and comparative data to inform process development.
Introduction: The Strategic Importance of the this compound Scaffold
The utility of benzonitrile derivatives in the synthesis of pharmaceuticals, dyes, and agrochemicals is well-established.[1][4] The this compound scaffold is particularly noteworthy due to its trifunctional nature. The bromine atom acts as an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the amino group can be acylated, alkylated, or serve as a directing group, and the nitrile moiety is a versatile precursor to amines, carboxylic acids, or tetrazoles.[1][5]
This multi-faceted reactivity makes it a cornerstone for building complex molecular architectures found in targeted therapies. For instance, related aminopyrazine carbonitrile derivatives have shown promise as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in oncology.[6][7] Given this therapeutic potential, the development of efficient and scalable synthetic routes is a critical objective for process chemistry and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
Two primary pathways dominate the synthesis of this compound: the Sandmeyer reaction starting from a corresponding diamine, and the direct electrophilic bromination of 3-aminobenzonitrile. Each route presents distinct advantages and challenges in terms of yield, purity, cost, and scalability.
-
Sandmeyer Reaction: This classic transformation converts an aromatic amino group into a diazonium salt, which is subsequently displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.[8][9][10] It is renowned for its reliability and ability to install halides in patterns not easily accessible through direct halogenation. The mechanism proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[8][10]
-
Direct Electrophilic Bromination: This approach involves the direct treatment of 3-aminobenzonitrile with a brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS). The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The challenge lies in achieving high regioselectivity for the desired 2-bromo isomer and avoiding over-bromination.
The logical workflow for producing and utilizing these compounds is outlined below.
Experimental Protocols & Methodologies
Safety First: All procedures must be conducted in a well-ventilated fume hood.[11][12][13] Personal protective equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves, is mandatory.[14][15] Diazonium salts can be explosive when isolated and dry; always keep them in solution and at low temperatures.[9] Handle bromine and strong acids with extreme caution.[11][12]
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is adapted from established Sandmeyer procedures and provides a reliable route to the target compound.[8][9][16] The key is the careful control of temperature during the diazotization step to ensure the stability of the diazonium intermediate.
Step 1: Diazotization of 2,3-Diaminobenzonitrile
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of hydrobromic acid (48% aq., specify volume based on scale) and water.
-
Dissolution: Cool the acid solution to 0-5 °C using an ice-salt bath. Slowly add 2,3-diaminobenzonitrile (1.0 eq.) portion-wise, ensuring the temperature does not exceed 5 °C. Stir until a homogenous slurry is formed.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
Confirmation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, is desired). The resulting cold solution contains the in situ generated diazonium salt and should be used immediately in the next step.
Step 2: Copper-Catalyzed Bromide Displacement
-
Catalyst Preparation: In a separate, larger reaction vessel, dissolve copper(I) bromide (CuBr, 1.2 eq.) in hydrobromic acid (48% aq.). Cool this solution to 0-5 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and drive the reaction to completion.
Step 3: Work-up and Purification
-
Isolation: Cool the reaction mixture to room temperature. The crude product may precipitate. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-2,4-dichlorobenzonitrile | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis routes of 5-Amino-2-bromobenzonitrile [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Polymers Using 3-Amino-2-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the potential use of 3-Amino-2-bromobenzonitrile as a versatile monomer for the synthesis of novel functionalized polymers. While direct polymerization of this specific monomer is not widely documented, its unique trifunctional nature—possessing an amino group, a bromo substituent, and a nitrile moiety—offers intriguing possibilities for creating advanced polymeric materials with tailored properties. This document outlines two plausible synthetic routes for the creation of novel polyamides and polyimides, complete with detailed hypothetical protocols and characterization methods.
Introduction to this compound as a Polymer Building Block
This compound is an aromatic compound with three distinct functional groups, each offering a different chemical reactivity that can be exploited in polymer synthesis.
-
Amino Group (-NH₂): This primary amine is a versatile functional group for polymerization, particularly in step-growth polycondensation reactions. It can readily react with acyl chlorides, anhydrides, and carboxylic acids to form stable amide or imide linkages, which are the backbones of high-performance polymers like polyamides and polyimides.[1][2]
-
Bromo Group (-Br): The bromine atom attached to the aromatic ring is a valuable site for post-polymerization modification. It can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functionalities or act as a site for cross-linking, thereby altering the polymer's physical and chemical properties.[3][4]
-
Nitrile Group (-C≡N): The nitrile group is a polar moiety that can enhance polymer solubility and thermal stability. It can also be chemically modified post-polymerization through reactions like hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions to form heterocyclic structures.[5][6][7]
The strategic combination of these functionalities in one monomer allows for the design of multifunctional polymers with potential applications in drug delivery, specialty coatings, and advanced materials.
Hypothetical Synthesis of a Novel Polyamide
This section details a proposed method for the synthesis of a novel polyamide via the polycondensation of this compound with a diacyl chloride, such as terephthaloyl chloride. The resulting polymer would feature a rigid aromatic backbone with pendant bromo and nitrile groups.
Proposed Reaction Scheme
Caption: Proposed workflow for polyamide synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (≥98% purity)
-
Terephthaloyl chloride (≥99% purity, freshly distilled or purified)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Monomer Dissolution: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve this compound (e.g., 10 mmol) in anhydrous NMP (e.g., 50 mL). Add anhydrous pyridine (e.g., 22 mmol, as an acid scavenger) to the solution and stir until all solids are dissolved.
-
Acyl Chloride Addition: Prepare a solution of terephthaloyl chloride (e.g., 10 mmol) in anhydrous NMP (e.g., 20 mL) in the dropping funnel. Add this solution dropwise to the stirred monomer solution at room temperature over 30-60 minutes.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing methanol (e.g., 500 mL) with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Hypothetical Synthesis of a Novel Polyimide
This section outlines a potential two-step method for synthesizing a novel polyimide. The first step involves the formation of a soluble poly(amic acid) precursor from this compound and a dianhydride, such as pyromellitic dianhydride (PMDA). The second step is the thermal or chemical imidization to form the final polyimide.[8][9]
Proposed Reaction Scheme
Caption: Proposed two-step workflow for polyimide synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (≥98% purity)
-
Pyromellitic dianhydride (PMDA) (≥99% purity, sublimation purified)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Monomer Dissolution: In a flame-dried 250 mL three-neck round-bottom flask under a positive pressure of argon/nitrogen, dissolve this compound (e.g., 10 mmol) in anhydrous DMAc (e.g., 60 mL). Stir the solution at room temperature until the monomer is completely dissolved.
-
Dianhydride Addition: Gradually add solid PMDA (e.g., 10 mmol) to the stirred solution in several portions over one hour. Ensure the temperature is maintained at or below room temperature to prevent premature imidization.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate to a desired thickness.
-
Solvent Evaporation: Place the glass plate in a vacuum oven and heat it gradually to 80-100 °C for 2-4 hours to remove the bulk of the solvent.
-
Imidization: Cure the film by heating it in a stepwise manner, for example: 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour under a nitrogen atmosphere. This process will convert the poly(amic acid) to the corresponding polyimide.
-
Film Removal: After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.
Characterization of the Novel Polymers
Thorough characterization is essential to confirm the structure and properties of the synthesized polymers. The following techniques are recommended.[10][11][12][13][14][15][16][17][18][19][20]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Polyamide: Look for the appearance of characteristic amide bands, including the N-H stretching vibration around 3300 cm⁻¹ and the amide I (C=O stretching) and amide II (N-H bending) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. The disappearance of the primary amine bands from the monomer will indicate a successful reaction. The nitrile (C≡N) stretch should be observable around 2230 cm⁻¹.[10][14][21][22][23]
-
Polyimide: For the poly(amic acid) precursor, expect broad O-H and N-H stretching bands and amide carbonyl peaks. After imidization, these bands will disappear, and characteristic imide carbonyl bands will appear at approximately 1780 cm⁻¹ (asymmetric stretch) and 1720 cm⁻¹ (symmetric stretch), along with a C-N stretching band around 1370 cm⁻¹.[8][11][20]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: NMR is a powerful tool for detailed structural elucidation.[12][24][25][26][27] In the polymer spectra, the disappearance of the monomer's amine protons and the appearance of new aromatic and amide/imide proton signals at different chemical shifts will confirm polymerization. The signals corresponding to the aromatic protons adjacent to the bromo and nitrile groups can also be identified.
-
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polymers.[13][16][18][19] High-performance aromatic polyamides and polyimides are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the amorphous polymers.[13][16][17][18][19] The introduction of bulky bromo and polar nitrile groups is expected to result in high Tg values due to restricted chain mobility.
Expected Polymer Properties
| Property | Expected Outcome for Polyamide | Expected Outcome for Polyimide | Rationale |
| Solubility | Likely soluble in polar aprotic solvents (NMP, DMAc, DMSO) | Poly(amic acid) soluble; final polyimide may have limited solubility | The presence of polar nitrile groups and the bulky bromo substituent may disrupt chain packing, enhancing solubility. |
| Thermal Stability | High (Decomposition > 400 °C) | Very High (Decomposition > 450 °C) | Aromatic backbone and stable amide/imide linkages contribute to high thermal resistance. |
| Glass Transition Temp. (Tg) | High | Very High | Rigid polymer backbone and strong intermolecular forces due to polar groups. |
| Mechanical Properties | Potentially form tough, flexible films | Likely to form strong, but possibly brittle, films | Aromatic polyamides and polyimides are known for their excellent mechanical strength.[1][8] |
Potential Applications
The novel polymers synthesized from this compound could find applications in several advanced fields:
-
Drug Delivery: The polymer backbone could be functionalized via the bromo group to attach therapeutic agents, while the overall polymer matrix provides controlled release.
-
High-Performance Coatings: Their expected high thermal stability and chemical resistance make them suitable candidates for protective coatings in harsh environments.
-
Membranes for Separations: The presence of polar nitrile groups could be advantageous for specific gas or liquid separation applications.
-
Advanced Composites: As a matrix material, these polymers could be reinforced with fibers to create lightweight, high-strength composites for aerospace and automotive industries.
Conclusion
This compound presents a promising, yet underexplored, monomer for the synthesis of novel functional polymers. The hypothetical protocols provided herein for the synthesis of a unique polyamide and polyimide serve as a foundational guide for researchers to explore the potential of this versatile building block. The combination of a polymerizable amino group with modifiable bromo and nitrile functionalities opens a gateway to a new class of high-performance materials with tunable properties for a wide range of scientific and industrial applications.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. Polyimide - Wikipedia [en.wikipedia.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. FTIR: A Valuable Tool in Plastics Analysis - Advancing Materials [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 17. r-techmaterials.com [r-techmaterials.com]
- 18. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 19. mt.com [mt.com]
- 20. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
- 21. piketech.com [piketech.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. azom.com [azom.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 26. imc.cas.cz [imc.cas.cz]
- 27. measurlabs.com [measurlabs.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-Amino-2-bromobenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Amino-2-bromobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of the primary synthetic routes and provide actionable, field-tested advice to overcome common experimental hurdles.
I. Overview of Synthetic Strategies
The synthesis of this compound (CAS 1166988-09-5) primarily relies on two strategic approaches:
-
The Sandmeyer Reaction: This classic and versatile method involves the diazotization of an aromatic amine followed by a copper-catalyzed cyanation.[1] For the target molecule, the logical precursor is 2-bromo-1,3-phenylenediamine. This route offers a high degree of regiochemical control.
-
Electrophilic Bromination: This approach involves the direct bromination of 3-aminobenzonitrile. While seemingly more direct, this route can present significant challenges in controlling the regioselectivity of the bromination, potentially leading to a mixture of isomers that are difficult to separate.
This guide will focus primarily on the Sandmeyer reaction, as it is generally the more reliable and controllable method for obtaining the desired isomer.
II. Troubleshooting Guide: The Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful tool, but its success hinges on careful control of reaction parameters. Below are common issues encountered during the synthesis of this compound from 2-bromo-1,3-phenylenediamine, presented in a question-and-answer format.
Question 1: My overall yield is consistently low (<40%). What are the most likely causes?
Answer: Low yields in a Sandmeyer reaction for this specific synthesis can typically be traced back to two critical stages: the diazotization of 2-bromo-1,3-phenylenediamine and the subsequent copper-catalyzed cyanation.
A. Issues in the Diazotization Step:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazonium salt of 2-bromo-1,3-phenylenediamine is no exception. If the temperature during the addition of sodium nitrite rises above the recommended 0-5 °C, the diazonium salt will rapidly decompose, primarily to the corresponding phenol, leading to a significant reduction in yield.
-
Solution: Maintain a strictly controlled temperature of 0-5 °C throughout the diazotization process using an ice-salt bath. Ensure that the sodium nitrite solution is added slowly and dropwise to the acidic solution of the amine to allow for efficient heat dissipation.
-
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting material. It is crucial to have a slight excess of nitrous acid to ensure complete conversion of the primary amino group to the diazonium salt.
-
Solution: Use a slight excess of sodium nitrite and ensure the reaction mixture remains acidic. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
B. Issues in the Cyanation Step:
-
Poor Quality of Copper(I) Cyanide (CuCN): The activity of the copper(I) cyanide catalyst is paramount for an efficient reaction. Old or improperly stored CuCN can be partially oxidized to Cu(II), which is ineffective in this reaction.
-
Solution: Use freshly purchased, high-purity CuCN. If the quality is suspect, it can be purified by dissolving it in a minimal amount of aqueous potassium cyanide, followed by precipitation with dilute acid and washing with water and ethanol.
-
-
Suboptimal Reaction Temperature: While the diazotization requires cold conditions, the Sandmeyer cyanation step typically requires heating to facilitate the displacement of the diazonium group. However, excessive heat can promote the formation of tarry byproducts.
-
Solution: After the formation of the diazonium salt, it should be added to the CuCN solution, and the reaction mixture should be gently warmed. A temperature range of 50-70 °C is often a good starting point, but this may require optimization.
-
Question 2: I'm observing the formation of a significant amount of a dark, tarry precipitate in my reaction flask. What is it and how can I prevent it?
Answer: The formation of tarry precipitates is a common issue in Sandmeyer reactions and is often due to side reactions of the highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt is an electrophile and can react with any unreacted, electron-rich aromatic amine (in this case, 2-bromo-1,3-phenylenediamine) to form colored azo compounds. This is more likely if the diazotization is incomplete or if the diazonium salt solution is allowed to stand for too long before being used.
-
Solution: Ensure complete diazotization as described above. Use the freshly prepared diazonium salt solution immediately in the cyanation step.
-
-
Phenol Formation: As mentioned, decomposition of the diazonium salt in the aqueous acidic solution leads to the formation of phenols. These phenols can then undergo further reactions to form polymeric, tarry materials.
-
Solution: Strict temperature control during diazotization is the most effective way to minimize phenol formation.
-
Question 3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely impurities?
Answer: Besides unreacted starting material and the tarry byproducts mentioned above, you may encounter other impurities that co-purify with your desired product.
| Potential Impurity | Reason for Formation | Identification & Removal |
| 2-Bromo-3-hydroxybenzonitrile | Decomposition of the diazonium salt in the presence of water. | Can often be separated by column chromatography on silica gel. The hydroxyl group will make this compound more polar than the desired product. |
| Isomeric Aminobromobenzonitriles | If starting from 3-aminobenzonitrile via bromination, a mixture of isomers is highly likely. | Separation can be very challenging. It is preferable to use the Sandmeyer route to ensure regioselectivity. |
| Unreacted 2-bromo-1,3-phenylenediamine | Incomplete diazotization. | This is a more polar compound and can be removed by an acidic wash during workup or by column chromatography. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
For regiochemical control, 2-bromo-1,3-phenylenediamine is the preferred starting material for a Sandmeyer reaction. Direct bromination of 3-aminobenzonitrile is less ideal due to the high probability of forming a mixture of isomers.
Q2: What are the critical safety precautions for this synthesis?
-
Cyanide Handling: Copper(I) cyanide and other cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Diazonium Salt Instability: Solid diazonium salts can be explosive. It is crucial to keep them in solution and at low temperatures. Never attempt to isolate the diazonium salt intermediate.
-
Acid Handling: The reaction uses strong acids. Handle with care and appropriate PPE.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting diamine will be more polar (lower Rf) than the final product. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What is a reliable method for purifying the final product?
After an aqueous workup to remove acids and inorganic salts, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be used to obtain a highly pure product.
IV. Experimental Protocols & Visualizations
A. Representative Protocol for Sandmeyer Synthesis
Disclaimer: The following is a representative protocol based on established procedures for Sandmeyer reactions. It should be adapted and optimized for specific laboratory conditions.
Step 1: Diazotization of 2-bromo-1,3-phenylenediamine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-1,3-phenylenediamine (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
B. Visualizing the Workflow and Mechanism
Workflow for the Sandmeyer Synthesis:
Caption: A generalized workflow for the synthesis of this compound via the Sandmeyer reaction.
Mechanism of the Sandmeyer Reaction:
Caption: The radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction.
V. References
-
NRO. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. --INVALID-LINK--
-
Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. --INVALID-LINK--
-
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. --INVALID-LINK--
-
Wang, J. et al. (2015). Recent applications of arene diazonium salts in organic synthesis. Chemical Reviews, 115(1), 1-101.
-
Process for the preparation of substituted 3-aminobenzonitriles. (1996). Google Patents. --INVALID-LINK--
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia. --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. --INVALID-LINK--
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2023). National Institutes of Health. --INVALID-LINK--
-
An In-depth Technical Guide to 2-Bromo-3-nitrobenzoic Acid: Discovery, History, and Synthetic Methodologies. (2025). BenchChem. --INVALID-LINK--
-
Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (n.d.). ChemicalBook. --INVALID-LINK--
-
How to Prepare 3-Aminobenzonitrile?. (n.d.). Guidechem. --INVALID-LINK--
-
Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. (2016). National Institutes of Health. --INVALID-LINK--
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). National Institutes of Health. --INVALID-LINK--
References
common side reactions in the synthesis of 3-Amino-2-bromobenzonitrile
Technical Support Center: Synthesis of 3-Amino-2-bromobenzonitrile
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient production of your target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, focusing on the direct bromination of 3-aminobenzonitrile, a common synthetic route.
Q1: My reaction produced a mixture of brominated products, not just the desired this compound. How can I improve the selectivity?
Probable Cause: This is the most frequent issue and is rooted in the high reactivity of the aniline derivative. The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1][2] Without proper control, this leads to a mixture of mono-, di-, and even tri-brominated products.
In-Depth Explanation: The lone pair of electrons on the nitrogen atom of the amino group strongly donates into the benzene ring, increasing the electron density at the positions ortho and para to it. In 3-aminobenzonitrile, the positions ortho to the amino group are C2 and C4, and the para position is C6. The cyano group (-CN) is a deactivating, meta-directing group. The activating effect of the -NH₂ group typically overpowers the deactivating effect of the -CN group, but the reaction can still be complex. Direct bromination with Br₂ often leads to the formation of 2,4,6-tribromoaniline if the amino group is not protected.[1][2]
Solutions & Protocol Adjustments:
-
Protect the Amino Group: The most effective strategy to prevent over-bromination and control regioselectivity is to temporarily protect the amino group by converting it into an amide (e.g., an acetanilide). This reduces the activating effect of the amino group.[3]
-
Protocol: Acetylation of 3-Aminobenzonitrile
-
Dissolve 3-aminobenzonitrile in a suitable solvent like acetic acid.
-
Add acetic anhydride dropwise while stirring, possibly with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the N-(3-cyanophenyl)acetamide.
-
Filter, wash with water, and dry the product.
-
-
-
Controlled Bromination: Once the amino group is protected, proceed with a milder brominating agent or controlled conditions.
-
Protocol: Bromination of N-(3-cyanophenyl)acetamide
-
Dissolve the protected starting material in a solvent like acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (Br₂) or N-Bromosuccinimide (NBS) in the same solvent at a controlled temperature (often 0-5 °C) to minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess bromine.
-
Extract the product into an organic solvent.
-
-
-
Deprotection: The final step is to hydrolyze the amide back to the amine.
-
Protocol: Hydrolysis of N-(2-bromo-3-cyanophenyl)acetamide
-
Reflux the brominated acetanilide in the presence of an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH).
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Neutralize the reaction mixture and extract the desired this compound.
-
-
Below is a visual representation of the recommended synthetic workflow:
Caption: Controlled synthesis via a protection-bromination-deprotection sequence.
Q2: My reaction is complete, but I'm struggling to purify the final product from a dark, tarry residue. What's causing this and how can I clean it up?
Probable Cause: Dark, insoluble materials often result from oxidation or polymerization of the aniline starting material or product. Aniline and its derivatives are susceptible to oxidation, especially under acidic conditions or in the presence of an oxidizing agent like bromine.
Solutions & Protocol Adjustments:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Maintain strict temperature control, especially during the addition of bromine, as exothermic reactions can accelerate decomposition.
-
Purification Strategy:
-
Initial Workup: After quenching the reaction, perform a wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove any residual oxidizing species.
-
Column Chromatography: This is often the most effective method for removing colored impurities and separating isomers. A silica gel column with a gradient elution system (e.g., hexanes and ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid and has reasonable purity after chromatography, recrystallization from a suitable solvent system can further enhance purity and remove residual color.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this synthesis?
Besides the desired product, several other isomers and over-brominated compounds can form. The table below summarizes the most likely side products from the direct bromination of 3-aminobenzonitrile.
| Side Product Name | Structure | Reason for Formation |
| 3-Amino-4-bromobenzonitrile | Isomer | Bromination at the C4 position (ortho to -NH₂). |
| 3-Amino-6-bromobenzonitrile | Isomer | Bromination at the C6 position (para to -NH₂). |
| 3-Amino-2,4-dibromobenzonitrile | Dibrominated Product | Over-bromination due to the high activation by the -NH₂ group. |
| 3-Amino-4,6-dibromobenzonitrile | Dibrominated Product | Over-bromination at the other activated positions. |
Q2: Can I use a Sandmeyer reaction to synthesize this compound?
Theoretically, a Sandmeyer reaction could be a viable alternative route, starting from 2,3-diaminobenzonitrile. However, this approach has its own set of challenges.
Proposed Sandmeyer Route:
Caption: Proposed Sandmeyer reaction pathway.
Potential Side Reactions and Issues:
-
Diazonium Salt Instability: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C, leading to the formation of phenols as a major byproduct.[4]
-
Incomplete Diazotization: If the reaction conditions (temperature, acid concentration) are not optimal, the diazotization of the amino group may be incomplete.
-
Side Reactions with Copper Catalyst: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl compounds or other coupling products.[5][6]
-
Starting Material Synthesis: The synthesis of the starting material, 2,3-diaminobenzonitrile, may be complex in itself.
Given these potential complications, the bromination of 3-aminobenzonitrile (with protection) is often a more direct and controllable route for many researchers.
References
troubleshooting failed reactions involving 3-Amino-2-bromobenzonitrile
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Amino-2-bromobenzonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of reactions involving this versatile but sometimes challenging substrate. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound shows low to no conversion of the starting material. What are the most common initial checks I should perform?
A1: This is a frequent and often frustrating issue. Before delving into reaction-specific optimization, a systematic check of your foundational experimental setup is crucial. Low conversion is typically rooted in problems with reagents, reaction conditions, or the catalytic system.
Here is a logical workflow to diagnose the issue:
Causality and In-Depth Checks:
-
Reagent Integrity :
-
This compound : While generally stable, ensure it hasn't degraded during storage. Its purity is critical.[1][2][3][4] You can verify its identity via melting point or NMR if in doubt.
-
Solvents : For cross-coupling reactions, anhydrous and degassed solvents are paramount. Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, killing the catalytic cycle.[5]
-
Base : The choice and quality of the base are critical. For instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) should be finely ground and dried to maximize surface area and remove adsorbed water, which can interfere with the reaction.[6]
-
-
Inert Atmosphere : Palladium-catalyzed cross-coupling reactions, like Suzuki and Buchwald-Hartwig, are highly sensitive to oxygen.[5] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) through several vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst System Validation :
-
Control Reaction : The most definitive way to check your system is to run a "positive control" experiment. Use a simple, highly reactive substrate like bromobenzene with phenylboronic acid (for Suzuki) or morpholine (for Buchwald-Hartwig). If this reaction fails, the problem lies with your common reagents (catalyst, base, solvent) or technique, not with the this compound itself.[6]
Q2: My reaction is messy, and I see multiple unexpected spots on my TLC. What are the most common side reactions with this compound?
A2: The multifunctional nature of this substrate makes it susceptible to several side reactions, especially under cross-coupling conditions. Identifying these byproducts is key to optimizing your reaction.
Key Side Reactions and Mitigation Strategies:
| Side Reaction | Description & Cause | Troubleshooting & Prevention |
| Hydrodehalogenation | The bromine atom is replaced by a hydrogen, yielding 3-aminobenzonitrile. This is a very common side reaction in Pd-catalyzed processes.[7][8][9] It can be caused by β-hydride elimination from certain bases (like alkoxides) or impurities acting as hydride donors. | • Base Selection : Switch to a non-nucleophilic, non-β-hydride-containing base like Cs₂CO₃ or K₃PO₄.[7][10] • Hydride Source : Ensure solvents are anhydrous and high purity. • Catalyst Choice : Some ligand systems are more prone to this pathway. Screening different phosphine ligands can be beneficial. |
| Nitrile Hydrolysis | The nitrile (-CN) group can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under basic or acidic conditions, especially at elevated temperatures with water present.[11][12][13][14] | • Anhydrous Conditions : Rigorously dry all reagents and solvents. • Temperature Control : Avoid excessive heating. Run the reaction at the lowest temperature that allows for reasonable conversion. • Base Choice : Very strong bases (e.g., NaOH, KOH) in aqueous media will promote this.[12][15] Stick to carbonate or phosphate bases for cross-coupling. |
| Homocoupling | Two molecules of this compound couple to form a symmetrical biaryl dimer. This is often promoted by high catalyst loading or the absence of the coupling partner. | • Stoichiometry : Ensure the coupling partner (e.g., boronic acid) is present in a slight excess (e.g., 1.1-1.5 equivalents). • Slow Addition : If the problem persists, try adding the aryl bromide slowly to the reaction mixture containing the catalyst and coupling partner. |
Q3: I am attempting a Suzuki-Miyaura coupling with this compound, but it's failing. What specific parameters should I investigate?
A3: The Suzuki-Miyaura coupling is a powerful tool, but its success hinges on a delicate balance of components. The ortho-amino group in your substrate can potentially coordinate to the palladium center, influencing its reactivity.
Troubleshooting Suzuki-Miyaura Reactions
| Parameter | Common Issue & Causality | Recommended Action |
| Catalyst/Ligand | Inefficient Oxidative Addition: The C-Br bond activation is the first and often rate-limiting step. Electron-donating groups (like the amino group) can sometimes slow this step. Standard catalysts like Pd(PPh₃)₄ may not be active enough.[6] | • Switch to Modern Catalysts : Use more active, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] • Use a Pre-catalyst : Air-stable pre-catalysts like Pd(dppf)Cl₂ or G3-palladacycles often give more reproducible results.[16] |
| Base | Incorrect Base Strength/Solubility: The base is crucial for activating the boronic acid. If the base is too weak or insoluble, the reaction will stall. Conversely, a base that is too strong can promote side reactions.[17] | • Screen Bases : K₂CO₃, K₃PO₄, and Cs₂CO₃ are excellent starting points. Cs₂CO₃ is often effective for challenging couplings due to its high solubility in organic solvents.[10] • Aqueous vs. Anhydrous : Many Suzuki protocols use a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).[16] The water is necessary to dissolve the inorganic base. If you must run under anhydrous conditions, K₃PO₄ is often a good choice. |
| Boronic Acid/Ester | Decomposition (Protodeborylation): Boronic acids can be unstable and undergo decomposition, especially at high temperatures or in the presence of water, which competes with the desired cross-coupling.[17] | • Check Quality : Ensure your boronic acid is pure and has been stored properly. • Use Boronic Esters : Pinacol (Bpin) esters of boronic acids are often more stable and can give higher yields in difficult couplings. |
| Solvent | Poor Solubility/Low Boiling Point: The starting material or catalyst may not be fully soluble, leading to a heterogeneous and slow reaction.[17] | • Screen Solvents : Common choices include Toluene, Dioxane, DMF, and DME. For substrates with poor solubility, higher boiling point solvents like DMF or using a co-solvent might be necessary.[17] Always ensure solvents are rigorously degassed. |
Protocol: General Procedure for a Suzuki-Miyaura Coupling Screen
-
To an oven-dried reaction vial, add the boronic acid (1.2 eq.), base (2.0-3.0 eq.), and the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if not using a pre-catalyst).
-
Seal the vial with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Add this compound (1.0 eq.).
-
Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Place the reaction in a pre-heated oil bath (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[18]
Q4: My Buchwald-Hartwig amination is not proceeding. Are there specific considerations for this substrate?
A4: Yes, the Buchwald-Hartwig amination requires careful selection of the catalyst system, particularly the ligand, to achieve efficient C-N bond formation. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[19][20] A failure can occur at any of these steps.
Troubleshooting Buchwald-Hartwig Amination
| Parameter | Common Issue & Causality | Recommended Action |
| Ligand | Incorrect Ligand Choice: This is the most critical variable. The ligand's steric and electronic properties dictate the catalyst's activity. First-generation ligands (e.g., P(o-tolyl)₃) are often insufficient for challenging substrates.[19] | • Use Buchwald Ligands : For coupling with primary or secondary alkyl- or aryl-amines, sterically hindered biaryl phosphine ligands are the state-of-the-art. Good starting points include XPhos, RuPhos, or BrettPhos.[20] • Consider Josiphos Ligands : For certain amine classes, Josiphos-type ferrocenyl ligands can be highly effective. |
| Base | Base Sensitivity/Strength: Strong, non-nucleophilic bases are required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) is common but can be problematic with base-sensitive functional groups.[20] | • Screen Bases : NaOtBu, LiHMDS, or K₃PO₄ are standard choices. If your substrate has base-sensitive groups, a weaker base like Cs₂CO₃ or K₂CO₃ might be necessary, though it may require a higher reaction temperature.[21] |
| Amine Nucleophile | Steric Hindrance/Low Nucleophilicity: Bulky secondary amines or electron-poor anilines can be difficult coupling partners. | • Adjust Ligand : More sterically demanding ligands are often required for hindered amines. • Higher Temperature : Increasing the reaction temperature may be necessary to overcome the activation barrier. |
| Catalyst Precursor | Inefficient Pd(0) Formation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient or unreliable.[20][22] | • Use Pre-catalysts : Palladacycle pre-catalysts (e.g., G3-XPhos) are highly recommended as they rapidly and cleanly generate the active LPd(0) species upon exposure to the base.[20] This leads to more reproducible and cleaner reactions. |
References
- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1166988-09-5|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Amino-2-bromobenzonitrile Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for the optimization of cross-coupling reactions involving 3-Amino-2-bromobenzonitrile. This versatile building block, featuring a unique substitution pattern of an amino, a bromo, and a cyano group, presents both opportunities and challenges in the synthesis of complex molecules. This resource will equip you with the knowledge to navigate these challenges and achieve optimal results in your Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann coupling reactions.
Understanding the Substrate: The Chemical Personality of this compound
The reactivity of this compound in palladium- or copper-catalyzed cross-coupling reactions is governed by the interplay of its three functional groups. Understanding their individual and collective effects is paramount for rational reaction design.
-
The Bromo Group (ortho to Cyano, meta to Amino): This is the primary reactive site for oxidative addition to the metal center (e.g., Pd(0)). Its reactivity is modulated by the other substituents.
-
The Amino Group (meta to Bromo, ortho to Cyano): As an electron-donating group, the amino moiety can increase the electron density of the aromatic ring, potentially slowing down the oxidative addition step.[1] Furthermore, its basic nature and the presence of a lone pair of electrons mean it can coordinate to the metal catalyst, which may lead to catalyst inhibition or the formation of inactive species.[1]
-
The Cyano Group (ortho to Bromo, meta to Amino): This strongly electron-withdrawing group can make the aryl bromide more susceptible to oxidative addition. However, it is also a potential site for unwanted side reactions, such as hydrolysis, under certain basic conditions.[2] The nitrile functionality can also coordinate with the metal center.[3]
The juxtaposition of these groups creates a unique electronic and steric environment that necessitates careful optimization of reaction parameters to achieve high yields and minimize side products.
Troubleshooting Common Issues in this compound Couplings
This section addresses frequently encountered problems in a question-and-answer format, providing causative explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion of my this compound starting material?
A: Low or no conversion is a common hurdle and can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Inhibition by the Amino Group: The primary amino group can act as a ligand, coordinating to the palladium center and hindering its catalytic activity.
-
Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific substrate.
-
Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[7] An inappropriate base can lead to a sluggish or stalled reaction.
-
Poor Solubility: If the starting materials, catalyst, or base are not adequately dissolved, the reaction will be slow.
-
Solution: Choose a solvent system that effectively dissolves all components. Mixtures of aprotic solvents like 1,4-dioxane or toluene with water are common for Suzuki-Miyaura reactions.[8] Anhydrous aprotic solvents are typically used for Buchwald-Hartwig and Sonogashira couplings.[4][9] Gentle heating can also improve solubility.
-
Q2: I'm observing significant formation of side products like debromination (hydrodehalogenation) or homocoupling. How can I minimize these?
A: The formation of byproducts is a clear indicator that a competing reaction pathway is favored under the current conditions.
-
Debromination (Ar-H formation): This occurs when the bromo group is replaced by a hydrogen atom.
-
Causality: This side reaction can be promoted by the presence of protic impurities (water) or by β-hydride elimination from certain palladium intermediates.[10]
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Select ligands that favor reductive elimination over competing pathways. Running the reaction at a lower temperature for a longer duration can also be beneficial.[10]
-
-
Homocoupling of Boronic Acids (in Suzuki-Miyaura): This results in the formation of a biaryl product from the coupling of two boronic acid molecules.
-
Causality: The presence of oxygen in the reaction mixture is a primary cause of homocoupling.[1]
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved through freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
-
Q3: My reaction works, but the yields are inconsistent. What could be the cause?
A: Inconsistent yields often point to issues with reagent quality or reaction setup.
-
Reagent Purity and Stability:
-
Boronic Acids: These reagents can be prone to degradation via protodeboronation, especially in the presence of moisture.[1]
-
Catalysts and Ligands: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1]
-
Solution: Use high-purity reagents from a reputable supplier. Store sensitive reagents under an inert atmosphere. Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids.[5]
-
-
Reaction Setup and Atmosphere:
-
Solution: Ensure all glassware is oven-dried before use. Maintain a strict inert atmosphere throughout the reaction by using Schlenk line techniques or a glovebox.[9]
-
Optimization Strategies and Recommended Protocols
The following section provides detailed starting points for optimizing the four major classes of cross-coupling reactions with this compound. These protocols are based on established methodologies for structurally similar compounds and should be considered as a foundation for further optimization.
Suzuki-Miyaura Coupling: For the Formation of C-C Bonds
This reaction is a powerful tool for creating biaryl structures.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Ineffective catalyst/ligand system | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or use a pre-catalyst like Pd(dppf)Cl₂.[6] |
| Inappropriate base | Screen K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered.[1] | |
| Poor solubility | Use a solvent mixture like 1,4-dioxane/water or toluene/water.[8] | |
| Protodeboronation | Presence of water | Use anhydrous solvents or consider using boronic esters.[5] |
| Homocoupling | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[1] |
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%) to the flask.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash chromatography.[8]
Visualization of Suzuki-Miyaura Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: For the Formation of C-N Bonds
This reaction is ideal for synthesizing diaryl amines or coupling with primary and secondary amines.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Weak base | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS.[7] |
| Catalyst inhibition | Employ bulky, electron-rich ligands like (±)-BINAP or XPhos.[11] | |
| Amine volatility | For volatile amines, consider using a sealed tube or a high-boiling point solvent. | |
| Dehalogenation | Unfavorable reaction kinetics | Lower the reaction temperature and/or screen different ligands.[7] |
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas in an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube or flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.[9]
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling: For the Formation of C-C Triple Bonds
This reaction couples terminal alkynes with aryl halides.
Troubleshooting Guide for Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst system | Ensure both the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) are fresh and active.[12] |
| Ineffective base | A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.[12] | |
| Alkyne Homocoupling (Glaser coupling) | Presence of oxygen | Rigorously degas the reaction mixture and maintain an inert atmosphere.[13] |
| Copper-Free Conditions Underperforming | Slower reaction kinetics | Consider using a more active palladium catalyst/ligand system and a stronger base.[13] |
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor its progress.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate and partition between an organic solvent and water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography.[4]
Ullmann Condensation: For the Formation of C-O and C-N Bonds
This copper-catalyzed reaction is a classical method for forming C-O and C-N bonds. Modern protocols often use ligands to enable milder reaction conditions.
Troubleshooting Guide for Ullmann Condensation
| Problem | Potential Cause | Recommended Solution |
| Low Yield | High reaction temperature needed | Use a ligand such as 1,10-phenanthroline or an amino acid (e.g., L-proline) to accelerate the reaction at lower temperatures.[14] |
| Ineffective base | A strong base like K₂CO₃ or Cs₂CO₃ is often required.[14] | |
| Stoichiometric copper required | Modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI).[14] | |
| Substrate Decomposition | Harsh reaction conditions | Employ a ligand-accelerated protocol to allow for milder temperatures.[14] |
General Protocol for Ullmann Condensation (C-O Coupling with a Phenol)
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the phenol (1.5-2.0 equiv.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the mixture to 100-140 °C under an inert atmosphere. Monitor the reaction's progress.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with aqueous ammonia to remove residual copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the product by chromatography.
Logical Decision Tree for Troubleshooting
Caption: A decision tree for troubleshooting cross-coupling reactions.
Conclusion
The successful application of this compound in cross-coupling reactions is eminently achievable with a systematic and informed approach to reaction optimization. By understanding the inherent reactivity of the substrate and anticipating potential challenges such as catalyst inhibition and side product formation, researchers can effectively troubleshoot their experiments. The key to success lies in the judicious selection of the catalyst system, particularly the ligand, and the careful optimization of the base and solvent for each specific transformation. This guide provides a solid foundation for developing robust and high-yielding protocols for the synthesis of novel and complex molecules from this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-2-bromobenzonitrile
Welcome to the dedicated support center for handling and purifying 3-Amino-2-bromobenzonitrile (CAS: 1166988-09-5).[1][2][3][4] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate and require the highest standards of purity for their work. Impurities can significantly impact downstream reaction yields, introduce unwanted byproducts, and compromise the integrity of final compounds.[5] This document provides a framework for identifying common issues and implementing robust, field-proven purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route.[6] Common synthesis pathways, such as the bromination of 3-aminobenzonitrile or cyanation of a bromo-aniline precursor, can introduce specific impurities.[7][8] Potential contaminants include:
-
Positional Isomers: Isomers such as 2-Amino-3-bromobenzonitrile or other aminobromobenzonitrile variants can form depending on the selectivity of the bromination or amination steps.[9][10]
-
Starting Materials: Unreacted 3-aminobenzonitrile or the corresponding bromo-aniline precursor may remain.
-
Over-brominated Species: Dibrominated or other poly-halogenated benzonitriles can form if bromination conditions are not carefully controlled.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis, especially under acidic or basic work-up conditions, leading to the formation of the corresponding amide or carboxylic acid.
-
Solvent Adducts & Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.
Q2: Why is achieving high purity for this compound critical for drug development?
A2: As a building block in multi-step syntheses, the purity of this compound is paramount. Even minor impurities can be carried through subsequent steps, leading to a complex mixture that is difficult and costly to purify at a later stage.[5] For drug development, regulatory bodies require stringent characterization and control of all intermediates and the final active pharmaceutical ingredient (API). Impurities can have their own pharmacological or toxicological profiles, making their removal a non-negotiable aspect of process safety and product efficacy.
Q3: What analytical methods are recommended to assess the purity of this compound?
A3: A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for developing conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities that may not be visible on TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify and quantify impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (197.03 g/mol ) and can help identify the mass of unknown impurities.[1]
Purification Strategy Workflow
The choice of purification method depends on the initial purity of the crude material and the nature of the impurities present. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for removing minor impurities, especially when the crude product is already of moderate purity (>85%).
Protocol: Solvent Screening for Recrystallization
The key to successful recrystallization is finding a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Preparation: Place ~20-30 mg of crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, or mixtures) dropwise at room temperature until a slurry is formed.
-
Solubility Test (Cold): If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "good" solvent in a binary pair.
-
Solubility Test (Hot): Heat the tubes that did not dissolve. Continue adding the solvent dropwise until the solid just dissolves.
-
Crystallization Test: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The ideal solvent is one that dissolves the compound completely when hot and yields a high recovery of crystalline solid upon cooling.
| Problem | Potential Cause | Solution & Scientific Rationale |
| Compound will not dissolve, even in boiling solvent. | 1. Inappropriate Solvent Choice: The solvent may lack the appropriate polarity to dissolve the solute. | Action: Select a more polar solvent or a solvent mixture. For instance, if toluene fails, try ethyl acetate or an ethanol/water mixture. The principle of "like dissolves like" governs this choice; the amino and nitrile groups on your molecule impart significant polarity.[11] |
| 2. Insoluble Impurities: The crude material may contain baseline, insoluble impurities. | Action: If most of the material dissolves, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble matter before allowing the filtrate to cool and crystallize.[12] | |
| No crystals form upon cooling. | 1. Supersaturation: The solution is stable in a supersaturated state and lacks a nucleation point. | Action: a) Scratch: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[12] b) Seed: Add a single, tiny crystal of pure product (if available) to the solution to act as a template for crystallization.[12] |
| 2. Excess Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling. | Action: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. This increases the solute concentration, making crystallization more favorable.[12] | |
| Product "oils out" instead of crystallizing. | 1. High Impurity Load: Impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) below the boiling point of the solvent. | Action: a) Re-heat the solution to dissolve the oil. Add a small amount of a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes faintly turbid. This reduces the overall solvating power and can promote crystallization over oiling. b) If oiling persists, consider purifying by column chromatography first to remove the bulk of impurities, then recrystallize the partially purified material.[12] |
| 2. Rapid Cooling: The solution was cooled too quickly, not allowing sufficient time for an ordered crystal lattice to form. | Action: Ensure the hot, saturated solution is allowed to cool slowly to room temperature before transferring to an ice bath. Insulating the flask can help slow the cooling rate. |
Troubleshooting Guide: Column Chromatography
For crude material with significant impurities or impurities with similar polarity to the product, silica gel column chromatography is the preferred method.
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system using TLC that gives the product an Rf (retention factor) of approximately 0.25-0.35. A common starting point for this compound is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. Dry loading often results in better resolution.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 20%). This gradient elution helps separate compounds with different polarities.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
| Problem | Potential Cause | Solution & Scientific Rationale |
| Poor separation of spots (co-elution). | 1. Inappropriate Mobile Phase: The polarity of the solvent system is not optimized to differentiate between the product and the impurity. | Action: Re-evaluate the mobile phase using TLC. Try different solvent systems (e.g., dichloromethane/methanol or toluene/acetone) to alter the selectivity of the separation. The interaction between the solute, the stationary phase (silica), and the mobile phase is a delicate balance of polar and non-polar forces. |
| 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. | Action: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Overloading saturates the stationary phase, leading to broad, overlapping bands. | |
| Compound is streaking or tailing on the column. | 1. Compound Interaction: The basic amino group may be interacting strongly with the acidic silica gel. | Action: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute more symmetrically.[11] |
| 2. Sample Insolubility: The compound may be precipitating at the top of the column if the mobile phase is not a good solvent for it. | Action: Ensure the sample is fully dissolved before loading. If using a gradient, start with a mobile phase that has sufficient polarity to keep the compound soluble. | |
| Product is not eluting from the column. | 1. Mobile Phase is Too Non-Polar: The solvent system lacks the strength to move the polar compound down the column. | Action: Gradually and significantly increase the polarity of the mobile phase. For very polar compounds, a system like 5-10% methanol in dichloromethane may be required. |
| 2. Irreversible Adsorption: The compound may be reacting with or irreversibly binding to the silica gel. | Action: While less common, this can occur. Consider switching to a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), which offer different surface chemistries. |
Safety Information: Always handle this compound and all solvents in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Refer to the Safety Data Sheet (SDS) for complete hazard information before beginning any work.[13][14][15]
References
- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1166988-09-5|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 8. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 9. 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phscientific.com [phscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Safe Handling and Storage of 3-Amino-2-bromobenzonitrile
This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 3-Amino-2-bromobenzonitrile (CAS No. 1166988-09-5). As a substituted aromatic amine and nitrile, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates strict adherence to safety protocols to ensure user safety and experimental integrity. This document provides in-depth, experience-driven answers to common handling, storage, and troubleshooting questions.
Section 1: Frequently Asked Questions (FAQs) - Core Safety
This section addresses the most common and critical questions regarding the day-to-day handling and storage of this compound.
Q1: What are the primary health hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary risks are:
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled as a dust or aerosol.[1][2]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][3][4] Prolonged or repeated contact should be avoided.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]
-
Sensitization: Some data suggests it may cause an allergic skin reaction (sensitization).[5] Once an individual is sensitized, subsequent exposures to even very small amounts can cause an allergic response.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is non-negotiable. The causality is clear: each piece of equipment protects a specific exposure route.
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used if there is a significant splash hazard.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use and remove them with care to avoid skin contamination.[6][7]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, such as large-scale weighing or spill cleanup, a chemically resistant apron or coveralls should be worn.[1][8]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure.[9] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[1][8]
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the compound's purity and preventing degradation.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1][3][4]
-
Atmosphere: The amino group on the aromatic ring makes the compound susceptible to slow oxidation from atmospheric oxygen, which can be accelerated by light. This often presents as a color change from white/off-white to yellow or brown. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen and sealing with paraffin tape.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][4][9] The storage location should be a locked cabinet or area accessible only to authorized personnel.[1][3]
-
Segregation: Store away from incompatible materials, particularly strong acids and strong oxidizing agents.[1]
Q4: What should I do in case of an accidental exposure?
A4: Immediate and correct first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation or a rash develops, seek medical advice.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[1]
Q5: How do I correctly dispose of waste containing this compound?
A5: This compound and its containers must be treated as hazardous waste.
-
Chemical Waste: Collect all waste material (including contaminated consumables like weigh paper and gloves) in a clearly labeled, sealed container designated for halogenated organic waste.[10]
-
Disposal Route: The waste must be disposed of through an approved and licensed hazardous waste disposal plant.[1][3] Do not pour it down the drain or mix it with non-hazardous trash.[7] The presence of bromine means it may be subject to specific regulations for halogenated waste.[11]
Section 2: Troubleshooting Experimental & Handling Issues
This section provides solutions to specific problems that may arise during experimentation, focusing on the underlying chemical principles.
Q1: My solid this compound has turned yellow. Is it degraded? Can I still use it?
A1: A color change from white/off-white to yellow or brown is a common issue with aromatic amines.
-
Causality: This discoloration is typically due to minor surface oxidation of the amine functional group, potentially accelerated by exposure to air and light.[12] While the bulk of the material may still be pure, the presence of these oxidized impurities can interfere with sensitive reactions.
-
Troubleshooting Steps:
-
Assess the Impact: For less sensitive, large-scale reactions, the small percentage of impurity may not be significant.
-
Purity Check: If your experiment requires high purity, analyze the material using TLC, LC-MS, or NMR to quantify the level of impurity.
-
Purification: If necessary, the compound can often be repurified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes).
-
Prevention: For future use, store the compound in a dark container under an inert atmosphere (argon or nitrogen) to prevent further oxidation.
-
Q2: I am having difficulty dissolving the compound for my reaction. What solvents are recommended?
A2: Solubility is dictated by the "like dissolves like" principle. This compound is a relatively polar organic molecule but lacks significant hydrogen bonding sites for water solubility.
-
Recommended Solvents: It generally shows good solubility in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile. It has lower solubility in non-polar solvents like hexanes.
-
Aqueous Systems: It is poorly soluble in water. If an aqueous reaction medium is required, you can increase its solubility by adding a co-solvent (like THF or Dioxane) or by protonating the basic amine group with a stoichiometric amount of a non-nucleophilic acid to form the more soluble ammonium salt. Be aware that this will change the reactivity of the molecule.
Q3: My reaction is giving low yields or unexpected byproducts. What are some potential chemical incompatibilities?
A3: The functional groups on this compound dictate its reactivity.
-
Amine Nucleophilicity: The primary amine group is nucleophilic and basic.[12] It will readily react with electrophiles. Avoid strong acids (acid-base reaction), acyl chlorides, anhydrides (acylation), and strong oxidizing agents.
-
Nitrile Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or it can be reduced to a primary amine by strong reducing agents like LiAlH₄.[13][14] Ensure your reaction conditions are compatible with the nitrile group if it needs to remain intact.
-
Troubleshooting Flow: Use the logical diagram below (Figure 2) to diagnose the issue. Check the purity of your starting material first, then verify all reagents, conditions, and potential side reactions based on the compound's reactivity profile.
Section 3: Key Data & Standard Operating Protocols
Physicochemical Properties
This table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1166988-09-5 | [5] |
| Molecular Formula | C₇H₅BrN₂ | [5][15] |
| Molecular Weight | 197.03 g/mol | [2][5] |
| Appearance | White to yellow powder or crystals | |
| IUPAC Name | This compound | [5] |
| InChIKey | LZGRGCJYIIGEQV-UHFFFAOYSA-N | [5][15] |
Protocol 1: Safe Weighing and Aliquoting of Solid Compound
Objective: To accurately weigh the compound while minimizing user exposure and contamination.
-
Preparation: Don all mandatory PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is operational and the work surface is clean.
-
Designated Area: Perform all manipulations within the fume hood.
-
Tare Container: Place a suitable, clean receiving vial on the analytical balance and tare it.
-
Dispensing: Carefully open the stock bottle. Using a clean spatula, transfer a small amount of this compound to the tared vial. Avoid creating airborne dust by using slow, deliberate movements.
-
Weighing: Close the stock bottle immediately. Close the balance draft shield and record the mass. Repeat steps 4-5 until the desired mass is obtained.
-
Cleaning: After weighing, carefully clean the spatula and the balance surface with a solvent-dampened wipe (e.g., 70% ethanol). Dispose of the wipe in the designated hazardous waste container.
-
Final Steps: Securely cap the newly aliquoted vial and the stock bottle. Wash hands thoroughly after removing gloves.
Protocol 2: Emergency Spill Cleanup (Small Scale, <1 gram)
Objective: To safely clean and decontaminate the area after a small spill.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure you are wearing full PPE.
-
Containment: If the powder is spreading, gently cover it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the dry powder.
-
Collection: Carefully sweep up the absorbed material and spilled powder using a plastic dustpan and brush. Avoid creating dust. Place the collected material into a labeled, sealable container for hazardous waste.[1][4]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate before resuming work.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
Section 4: Visual Guides & Workflows
Diagram 1: Initial Chemical Handling Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. LCSS: BROMINE [web.stanford.edu]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. Amine - Wikipedia [en.wikipedia.org]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
preventing polymerization of 3-Amino-2-bromobenzonitrile under reaction conditions
Document ID: TSC-AN32BBN-V1 Last Updated: January 1, 2026
Welcome to the technical support guide for 3-Amino-2-bromobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. Our goal is to provide you with field-proven insights and actionable protocols to mitigate the risk of unwanted polymerization, ensuring the success and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Reactivity Profile
Question 1: Why is this compound so susceptible to polymerization under reaction conditions?
Answer: The propensity of this compound to polymerize stems from the electronic nature of its functional groups, primarily the aniline-like amino group. Here's the causality:
-
Oxidative Coupling of the Amino Group: The primary mechanism of instability is the oxidative polymerization of the aniline moiety. The amino group (-NH2) is a strong electron-donating group, which increases the electron density of the aromatic ring and makes it highly susceptible to oxidation. This can be initiated by trace metal impurities, atmospheric oxygen, or oxidizing reagents. The process typically involves the formation of radical cations, which then couple to form polymeric chains, similar to the well-documented polymerization of aniline.[1]
-
Role of Nitrile Group: While the nitrile group (-CN) is generally stable, it can participate in polymerization under harsh conditions, such as high temperatures or the presence of specific catalysts, through cyclo-trimerization or linear polymerization.[2]
-
Reaction Triggers: Common laboratory conditions can initiate this process. These include elevated temperatures, exposure to light (photochemical oxidation), strong acidic conditions (which can protonate the amine but also catalyze side reactions), and the presence of transition metal catalysts (e.g., Palladium, Copper) which can facilitate oxidative pathways.
Question 2: What are the typical physical signs of polymerization?
Answer: The onset of polymerization is usually visually apparent. You should be vigilant for the following indicators in your reaction vessel or upon storage:
-
Color Change: The most common sign is a change in color of the solution or the solid material. Reactions often darken, progressing from a pale yellow or tan to orange, deep red, brown, or even black.
-
Precipitate Formation: The formation of an insoluble or poorly soluble solid is a clear indicator. These polymeric materials are often amorphous and may appear as fine powders, tars, or intractable solids.
-
Increased Viscosity: In some cases, especially at high concentrations, you may notice a significant increase in the viscosity of the reaction mixture as soluble oligomers form before precipitating.
Section 2: Proactive Strategies for Preventing Polymerization
Question 3: How should I properly store and handle this compound to ensure its long-term stability?
Answer: Proper storage is the first line of defense. The goal is to mitigate exposure to initiators like oxygen, light, and heat.
-
Inert Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen). Oxygen is a key component in the oxidative polymerization pathway for many amines.[]
-
Refrigeration: Keep the container tightly sealed and stored in a refrigerator (2-8 °C). Low temperatures slow down the rate of potential degradation pathways.
-
Light Protection: Use an amber vial or store the container in a dark place to prevent photochemical degradation.
-
Handling: When weighing and transferring the material, do so efficiently to minimize exposure to the atmosphere.[4] For reactions, consider handling it in a glovebox for maximum protection.
Question 4: What general reaction parameters should I control to minimize polymerization risk?
Answer: Careful control of your reaction setup and conditions is critical.
-
Temperature Control: Maintain the lowest reasonable temperature for your reaction to proceed at an acceptable rate. Avoid unnecessary heating or prolonged exposure to high temperatures.
-
Atmosphere: Unless your reaction chemistry specifically requires oxygen, all reactions should be performed under a rigorously maintained inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and proper Schlenk line or glovebox techniques.
-
Reagent Purity: Use high-purity starting materials and reagents. Trace metal impurities in other reagents can act as catalysts for polymerization.
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up promptly upon completion. Prolonged reaction times increase the opportunity for side reactions, including polymerization.
Question 5: Can polymerization inhibitors be used, and which are most effective?
Answer: Yes, the use of a radical inhibitor is a highly effective strategy, particularly in reactions that are run at elevated temperatures or for extended periods. The inhibitor acts by quenching radical intermediates that propagate the polymerization chain.[][5]
The choice of inhibitor depends on the reaction conditions (e.g., solvent, temperature, presence of oxygen).
| Inhibitor Class | Examples | Mechanism | Typical Concentration | Comments |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Hydroquinone, 4-tert-Butylcatechol | Hydrogen atom transfer to trap radicals. Often requires O₂ for maximum efficacy.[][6] | 50 - 500 ppm | Effective and common, but may be less suitable for strictly anaerobic reactions. |
| Aromatic Amines | N,N'-diphenyl-p-phenylenediamine | Similar to phenols, acts as a hydrogen donor.[7] | 100 - 1000 ppm | Can sometimes interfere with downstream chemistry if not removed. |
| Nitroxide Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable free radical that directly traps carbon-centered radicals.[5] | 100 - 1000 ppm | Highly effective, especially in oxygen-free environments. |
| Hydroxylamines | Diethylhydroxylamine (DEHA) | Volatile and effective radical scavenger.[] | 100 - 500 ppm | Good for distillations or reactions where volatility is beneficial. |
| N-Nitroso Compounds | Ammonium N-Nitrosophenylhydroxylamine (Cupferron) | Forms stable complexes and scavenges radicals.[8] | 100 - 500 ppm | Water-soluble options like Cupferron are available.[8] |
Expert Tip: For many cross-coupling reactions run under inert atmospheres, a nitroxide-based inhibitor like TEMPO is an excellent starting choice due to its oxygen-independent mechanism.
Troubleshooting Guide
Question 6: My reaction has turned dark brown and a solid has crashed out. What are my immediate steps?
Answer: If you suspect polymerization has occurred, immediate action is required to prevent complete loss of the batch and to make purification manageable.
-
Cool the Reaction: Immediately place the reaction vessel in an ice bath to drastically reduce the reaction rate.
-
Quench if Necessary: If the reaction is highly exothermic, quench it by slowly adding a suitable cold solvent or quenching agent.
-
Add an Inhibitor: Add a higher concentration of a polymerization inhibitor (e.g., hydroquinone or TEMPO) to the mixture to stop any further propagation.
-
Assess Solubility: Once stabilized, take a small aliquot and test its solubility in various solvents to plan a purification strategy. The desired product should be soluble in common organic solvents, whereas the polymer is often insoluble.
Caption: Troubleshooting workflow for suspected polymerization.
Question 7: How can I definitively confirm that polymerization is the issue?
Answer: While visual cues are strong indicators, analytical validation is crucial for a definitive diagnosis.
-
Thin-Layer Chromatography (TLC): This is the fastest method. You will likely see a dark, insoluble baseline spot (the polymer) and potentially a faint or absent spot for your starting material or product.
-
Nuclear Magnetic Resonance (¹H NMR): An NMR of the crude, soluble portion will show significant peak broadening and a loss of resolution if oligomers are present. The spectrum of the isolated, insoluble material (if it can be dissolved in a deuterated solvent like DMSO-d₆) will lack the sharp peaks of a small molecule.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum of the precipitate can be very informative. Look for a broadening of N-H and C-H stretching bands and changes in the aromatic substitution pattern in the fingerprint region compared to the monomer.[10][11]
-
Gel Permeation Chromatography (GPC/SEC): This is the definitive technique for proving the formation of high-molecular-weight species. It separates molecules by size and will clearly show a distribution of high-molecular-weight polymer chains that are absent in the starting material.[10][12]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction to Minimize Polymerization
-
Glassware Preparation: Ensure all glassware is oven-dried and free of any metal residues.
-
Solvent Degassing: Degas your chosen reaction solvent for at least 30 minutes by sparging with argon or nitrogen.
-
Inhibitor Addition: To your reaction flask, add your reagents and solvent. Before adding any catalyst or initiating the reaction, add the chosen polymerization inhibitor (e.g., 100-500 ppm of TEMPO or BHT).
-
Inert Atmosphere: Assemble the reaction apparatus and purge the headspace with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or bubbler.
-
Reagent Addition: Add this compound, followed by any catalysts or other sensitive reagents, under a positive flow of inert gas.
-
Temperature Control: Place the reaction in a temperature-controlled oil bath. Do not overshoot the target temperature.
-
Monitoring: Monitor the reaction closely. If it is running longer than 8-10 hours, consider a small, additional spike of inhibitor.
-
Workup: Upon completion, cool the reaction to room temperature before exposing it to air for workup.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile [mdpi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
- 6. MX2007015247A - Ortho-nitrosophenols as polymerization inhibitors. - Google Patents [patents.google.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 9. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
workup procedure for reactions containing 3-Amino-2-bromobenzonitrile
Technical Support Center: 3-Amino-2-bromobenzonitrile
A Guide to Effective Reaction Workup & Troubleshooting
Welcome to the technical support resource for researchers working with this compound. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists. My goal is to provide you with the causal reasoning behind each step, empowering you to troubleshoot effectively and adapt procedures to your specific reaction context. This document is structured to anticipate the challenges you may face during the isolation and purification of products derived from this versatile building block.
Section 1: Core Compound Properties & Initial Considerations (FAQs)
This section addresses foundational questions regarding the physicochemical properties of this compound, which are critical for designing a successful workup procedure.
Q1: What are the key physical and safety properties of this compound that influence workup design?
A1: Understanding the fundamental properties of your starting material is the first step in a logical workup design. This compound is a solid at room temperature with specific solubility and reactivity characteristics that you must consider. Its amino group confers basic properties, while the nitrile and aromatic bromide are relatively stable but can participate in or be affected by subsequent reaction conditions.
All handling should be performed in accordance with good industrial hygiene and safety practices.[1][2] This includes using a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, and avoiding dust formation.[1][3]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [4][5] |
| Molecular Weight | 197.03 g/mol | [4][6] |
| Physical State | Solid / Powder | [7][8] |
| Solubility | Likely soluble in organic solvents like DCM, Ethyl Acetate. | [8][9] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. | [1][4][6] |
| Incompatibilities | Strong acids, Oxidizing agents. | [1][10] |
Q2: My reaction is complete. What is the first, most critical step in any workup involving this compound?
A2: The first step is always to safely quench the reaction. This neutralizes any remaining reactive species, preventing side reactions during extraction and ensuring safe handling. The choice of quenching agent depends entirely on the reagents used in your reaction.
-
For reactions with strong bases (e.g., n-BuLi, LDA): Quench at low temperatures (e.g., 0 °C or -78 °C) by slowly adding a proton source like saturated aqueous ammonium chloride (NH₄Cl). Avoid quenching with water directly if highly reactive organometallics are present, as this can be exothermic and violent.
-
For reactions with acids or electrophiles: Quench by slowly adding a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃), until effervescence ceases. This neutralizes the acid, which is crucial as the amino group of your compound can be protonated, altering its solubility.[1]
Q3: Which organic solvents are recommended for extracting products derived from this compound?
A3: The goal is to select a solvent that maximizes the solubility of your desired product while minimizing the solubility of impurities and being immiscible with the aqueous layer. For derivatives of this compound, common and effective choices include:
-
Dichloromethane (DCM): Often an excellent choice due to its ability to dissolve a wide range of organic compounds. Its higher density means it will form the bottom layer, which can simplify separation in certain glassware. A workup procedure for a related compound specifically mentions dissolving the solids in dichloromethane for washing.[9]
-
Ethyl Acetate (EtOAc): A less toxic and more environmentally benign alternative to DCM. It is a good solvent for moderately polar compounds. A protocol for a similar aminobenzonitrile derivative library utilizes ethyl acetate for dilution and washing.[11]
-
Toluene: Can be used for less polar products or when performing azeotropic removal of water at a later stage. One patented process uses toluene for extraction.[12]
The choice is context-dependent. A preliminary solubility test on a small scale is always a prudent experimental choice.
Section 2: Troubleshooting Guide for Common Workup Issues
This section provides solutions to specific problems you might encounter during the workup process, focusing on the underlying chemical principles.
Q4: I've added my extraction solvent and aqueous quench solution, but I'm seeing a thick emulsion at the interface. How can I break it?
A4: Emulsion formation is common when residual starting materials, reagents, or byproducts act as surfactants. This is a physical barrier that prevents clean phase separation. Here are several effective strategies, from simplest to most rigorous:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which disrupts the stabilizing interactions at the interface and forces the separation of the layers. This is a standard and often sufficient first step.[9]
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to allow for passive diffusion of solutes between phases.
-
Filter Through a Pad of Celite®: If brine is ineffective, vacuum filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. The fine, porous nature of this material can break up the microscopic droplets that form the emulsion.
-
Change the Solvent: If emulsions are persistent across multiple experiments, consider using a different extraction solvent for future runs. For example, switching from EtOAc to DCM, or vice-versa, can alter the interfacial tension and prevent emulsion formation.
Q5: My yield is lower than expected, and I suspect my product has some solubility in the aqueous layer. How can I improve recovery?
A5: This issue often arises if your product retains some polar character or if the pH of the aqueous layer is not optimal. The amino group on the benzonitrile ring is basic and can be protonated in acidic media, forming a salt that is soluble in water.
-
Adjust the pH: Before extraction, ensure the aqueous layer is basic (pH > 8). Add a base like sodium bicarbonate or sodium carbonate. This deprotonates the ammonium salt of your product, rendering it neutral and much less soluble in water, thereby driving it into the organic phase.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer 2-3 more times with fresh portions of your organic solvent. This will recover any product that remained dissolved in the aqueous phase. Combining these subsequent organic extracts will significantly improve your overall yield.
-
Salting Out: As with breaking emulsions, adding a large amount of NaCl (salting out) to the aqueous layer before extraction decreases the solubility of organic compounds in the aqueous phase, promoting their transfer to the organic layer.
Q6: After solvent removal, my crude product is a dark, oily residue. What are the likely impurities and how can I purify it?
A6: Dark, oily residues suggest the presence of polymeric material, baseline impurities from the starting material, or high-boiling point side products. The purification strategy depends on the nature of your product.
-
Flash Column Chromatography: This is the most powerful and common purification method.[9][11]
-
Solvent System (Eluent): For aminobenzonitrile derivatives, a common mobile phase is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[9] Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute your product.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to identify a solvent system that gives your product an Rf value of ~0.3, which is ideal for good separation.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent technique for removing minor impurities. You will need to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices could include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.
-
Activated Carbon (Charcoal) Treatment: If the dark color is due to highly conjugated, non-polar impurities, you can sometimes remove them by dissolving your crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution through Celite®. The carbon adsorbs the color bodies. Caution: This can sometimes lead to loss of product, so it should be tested on a small scale first.
Section 3: Experimental Protocols & Visual Workflow
This section provides a generalized, step-by-step workup protocol that can be adapted to a variety of reactions involving this compound.
Standard Post-Reaction Workup Protocol
This protocol assumes the reaction was run in an organic solvent (e.g., THF, Dioxane, DMF) and the product is a neutral organic compound.
-
Cooling & Quenching:
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly add the appropriate quenching solution (e.g., saturated aq. NH₄Cl for organometallics, saturated aq. NaHCO₃ for acidic reactions) with stirring until the reaction is neutralized.
-
-
Dilution & Phase Separation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute the mixture with deionized water and the chosen extraction solvent (e.g., ethyl acetate).[11]
-
Invert the funnel gently several times to mix the layers, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain the lower layer. (Note: DCM will be the bottom layer; EtOAc will be the top layer).
-
-
Extraction & Washing:
-
Separate the organic layer.
-
Extract the remaining aqueous layer two more times with fresh portions of the organic solvent.
-
Combine all organic extracts.
-
Wash the combined organic layers sequentially with:
-
Deionized water (to remove water-soluble salts/reagents).
-
Saturated aqueous NaCl (brine) (to remove residual water and help break any emulsions).[9]
-
-
-
Drying & Concentration:
-
Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Stir for 10-15 minutes, then filter the solution to remove the drying agent.
-
Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
Workup Decision-Making Workflow
The following diagram illustrates a logical decision-making process for designing a specific workup procedure.
Caption: Decision tree for a standard reaction workup procedure.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Bromobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Amino-5-bromo-2-methylbenzonitrile (1000342-36-8) for sale [vulcanchem.com]
- 9. Synthesis routes of 5-Amino-2-bromobenzonitrile [benchchem.com]
- 10. 2-Bromobenzonitrile(2042-37-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Amino-2-bromobenzonitrile: A Comparative NMR Analysis
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development timelines. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of small organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Amino-2-bromobenzonitrile, a substituted aromatic compound representative of the complex structures encountered in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will dissect the expected NMR data, compare its informational richness to other common analytical techniques, and provide robust, field-tested protocols for data acquisition.
The Subject Molecule: this compound
The structure of this compound presents a fascinating case for NMR analysis. The aromatic ring is substituted with three distinct groups: an electron-donating amino (-NH₂) group, a bulky and electron-withdrawing bromo (-Br) group, and a strongly electron-withdrawing nitrile (-C≡N) group. The interplay of these substituents creates a unique electronic environment for each proton and carbon, resulting in a well-resolved and highly informative NMR spectrum.
Caption: Structure of this compound with IUPAC numbering.
¹H and ¹³C NMR Spectral Analysis: An Expert's Perspective
¹H NMR Spectrum Analysis
The molecule is asymmetric, meaning we expect distinct signals for each of the three aromatic protons (H4, H5, H6) and a signal for the two amino protons.
-
Chemical Shift (δ): The position of a signal on
A Senior Application Scientist's Guide to the Reactivity of 3-Amino-2-bromobenzonitrile and Its Isomers
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Aminobromobenzonitrile isomers are a class of versatile reagents, offering a trifecta of reactive sites: an amino group, a bromine atom, and a nitrile functionality. However, the positional arrangement of these groups dramatically influences the molecule's reactivity. This guide provides an in-depth comparison of the reactivity of 3-Amino-2-bromobenzonitrile and its key isomers, grounded in mechanistic principles and supported by experimental insights, to empower you in making informed decisions for your synthetic endeavors.
The Foundation of Reactivity: An Interplay of Electronic and Steric Effects
The reactivity of an aminobromobenzonitrile isomer is not merely the sum of its parts but a complex interplay of electronic and steric factors. The electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN) exert powerful influences on the electron density of the aromatic ring, thereby affecting its susceptibility to attack and the reactivity of the bromine atom in cross-coupling and nucleophilic substitution reactions.
-
Electronic Effects: The amino group is a strong activating group, donating electron density to the ring via the resonance effect (+R), particularly at the ortho and para positions. Conversely, the nitrile group is a deactivating group, withdrawing electron density through both the resonance (-R) and inductive (-I) effects.[1][2] The bromine atom, while deactivating overall due to its inductive effect (-I), can donate electron density through resonance (+R). The net effect of these competing influences dictates the electron density at the carbon atom bearing the bromine, a key factor in many of its reactions.
-
Steric Hindrance: The proximity of substituents to the bromine atom can sterically hinder the approach of reagents, particularly the bulky catalytic complexes used in cross-coupling reactions.[3][4]
This guide will focus on three key reaction types to compare the reactivity of this compound and its isomers:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A cornerstone of C-C bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): A crucial reaction for introducing a variety of nucleophiles.
-
Sandmeyer Reaction: A versatile method for the transformation of the amino group.
-
Intramolecular Cyclization Reactions: Leveraging the bifunctional nature of these molecules.
Isomer Deep Dive: A Comparative Analysis
For this guide, we will compare this compound with three of its isomers that represent distinct electronic and steric environments:
-
This compound (The Subject Compound): Ortho arrangement of the amino and bromo groups.
-
4-Amino-3-bromobenzonitrile: Para amino group and meta nitrile group relative to the bromine.
-
2-Amino-5-bromobenzonitrile: Meta amino group and para nitrile group relative to the bromine.
-
2-Amino-3-bromobenzonitrile: Ortho arrangement of the amino and nitrile groups, with the bromine at the 3-position.
Below is a table summarizing the key physical properties of these isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1166988-09-5 | C₇H₅BrN₂ | 197.03 |
| 4-Amino-3-bromobenzonitrile | 50397-74-5 | C₇H₅BrN₂ | 197.03 |
| 2-Amino-5-bromobenzonitrile | 39263-32-6 | C₇H₅BrN₂ | 197.03 |
| 2-Amino-3-bromobenzonitrile | 114344-60-4 | C₇H₅BrN₂ | 197.03 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming biaryl structures. The reactivity of the aryl bromide in this reaction is highly dependent on the electronic environment of the C-Br bond.[5]
Reactivity Prediction:
-
Highest Reactivity: 2-Amino-5-bromobenzonitrile. The amino group is meta to the bromine, exerting a minimal electron-donating effect at that position. The electron-withdrawing nitrile group is para to the bromine, significantly increasing the electrophilicity of the carbon atom attached to the bromine, thus facilitating the oxidative addition step in the catalytic cycle.
-
Intermediate Reactivity: 4-Amino-3-bromobenzonitrile. The amino group is para to the bromine, and its strong electron-donating resonance effect increases the electron density at the C-Br bond, making oxidative addition more challenging. However, the nitrile group at the meta position provides some electron-withdrawing inductive effect.
-
Lower Reactivity: this compound & 2-Amino-3-bromobenzonitrile. In both these isomers, the amino group is ortho to the bromine. This proximity leads to a strong electron-donating effect at the reaction center. Furthermore, the ortho-amino group can cause significant steric hindrance, impeding the approach of the bulky palladium catalyst.[3]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to provide a comparative assessment of the reactivity of the aminobromobenzonitrile isomers under identical conditions.
Materials:
-
Aminobromobenzonitrile isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the aminobromobenzonitrile isomer, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 4 hours.
-
After cooling to room temperature, monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to compare the conversion rates of the different isomers.
-
For product isolation, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The reaction progress at a set time point should follow the predicted reactivity order, with 2-amino-5-bromobenzonitrile showing the highest conversion, followed by 4-amino-3-bromobenzonitrile, and then the ortho-substituted isomers.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are facilitated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). These groups stabilize the negatively charged Meisenheimer complex intermediate.[6]
Reactivity Prediction:
-
Highest Reactivity: 2-Amino-5-bromobenzonitrile. The strongly electron-withdrawing nitrile group is in the para position to the bromine atom, which provides excellent stabilization of the Meisenheimer intermediate through resonance. The amino group is meta and has a less pronounced electronic effect on the reaction center.
-
Intermediate Reactivity: this compound. The nitrile group is ortho to the bromine, which also allows for resonance stabilization of the intermediate. However, the adjacent electron-donating amino group can slightly counteract this effect.
-
Low Reactivity: 4-Amino-3-bromobenzonitrile & 2-Amino-3-bromobenzonitrile. In 4-amino-3-bromobenzonitrile, the nitrile group is meta to the bromine, meaning it cannot stabilize the Meisenheimer complex through resonance, only through a weaker inductive effect. In 2-amino-3-bromobenzonitrile, the nitrile is ortho, but the powerful electron-donating amino group is also ortho to the reaction site, which destabilizes the negatively charged intermediate.
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
This protocol uses sodium methoxide as the nucleophile to compare the SNAr reactivity of the isomers.
Materials:
-
Aminobromobenzonitrile isomer (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aminobromobenzonitrile isomer in anhydrous DMF.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress at regular intervals using TLC or LC-MS to compare the rate of disappearance of the starting material for each isomer.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The product can be purified by column chromatography.
Expected Outcome: The reaction rates are expected to align with the predicted reactivity, with 2-amino-5-bromobenzonitrile reacting the fastest.
Sandmeyer Reaction
The Sandmeyer reaction proceeds via the formation of a diazonium salt from the amino group, followed by its displacement.[7][8] The electronic nature of the other substituents can influence the stability and reactivity of the diazonium salt.
Reactivity Prediction:
The success of the Sandmeyer reaction is generally high for most aromatic amines. However, subtle differences in reactivity and side product formation can be observed. Electron-withdrawing groups can destabilize the diazonium salt, potentially leading to faster decomposition and side reactions. Conversely, electron-donating groups can stabilize the diazonium salt.
-
Isomers with ortho-amino groups (this compound and 2-Amino-3-bromobenzonitrile): The proximity of the bromo and nitrile groups to the diazonium salt could potentially influence its stability and subsequent reactions, but generally, these are expected to proceed efficiently.
-
Isomers with meta and para-amino groups (4-Amino-3-bromobenzonitrile and 2-Amino-5-bromobenzonitrile): These are also expected to undergo the Sandmeyer reaction readily.
A direct comparative study of reaction rates would be necessary to delineate subtle differences, but all isomers are expected to be suitable substrates for this transformation.
Experimental Protocol: Sandmeyer Bromination
This protocol outlines a general procedure for the Sandmeyer bromination, which can be applied to all isomers for a qualitative comparison of product yield and purity.
Materials:
-
Aminobromobenzonitrile isomer (1.0 mmol)
-
48% Hydrobromic acid (HBr, 3 mL)
-
Sodium nitrite (NaNO₂, 1.1 mmol) in water (1 mL)
-
Copper(I) bromide (CuBr, 1.2 mmol) in 48% HBr (2 mL)
Procedure:
-
Suspend the aminobromobenzonitrile isomer in 48% HBr and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes.
-
Cool the mixture, extract with diethyl ether, wash the organic layer with sodium hydroxide solution and brine, dry over magnesium sulfate, and concentrate to obtain the dibromobenzonitrile product. The yield and purity can be compared across the different isomers.
Expected Outcome: While all isomers should yield the corresponding dibromobenzonitrile, there might be variations in yield and the formation of side products, which can provide insights into the relative stability of the diazonium intermediates.
Intramolecular Cyclization Reactions: The Thorpe-Ziegler Reaction
The presence of both an amino and a nitrile group on the same aromatic ring opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, which are prevalent in medicinal chemistry.[9][10][11] For isomers where the amino and nitrile groups are ortho to each other, such as 2-amino-3-bromobenzonitrile, intramolecular reactions are particularly feasible. The Thorpe-Ziegler reaction, for instance, involves the base-catalyzed intramolecular condensation of a dinitrile.[12][13] While not a direct application for aminobenzonitriles, the principle of intramolecular cyclization is highly relevant. For example, ortho-aminobenzonitriles are common precursors for the synthesis of quinazolines and other heterocyclic structures.[9][10][14]
Reactivity Prediction:
-
Highest Potential for Intramolecular Cyclization: 2-Amino-3-bromobenzonitrile. The ortho-disposition of the amino and nitrile groups makes it an ideal substrate for intramolecular cyclization reactions to form five- or six-membered rings.
-
Lower Potential for Direct Intramolecular Cyclization: Other Isomers. The greater distance between the amino and nitrile groups in the other isomers makes direct intramolecular cyclization less favorable. However, they can still participate in intermolecular condensations or be modified to introduce a second reactive group for subsequent cyclization.
Conceptual Workflow: Quinazoline Synthesis from an ortho-Aminobenzonitrile
This workflow illustrates the synthetic utility of the ortho-disposed functional groups.
Caption: Synthesis of quinazolines from ortho-aminobenzonitriles.
Conclusion: A Summary of Reactivity Trends
The positional isomerism in aminobromobenzonitriles has a profound impact on their chemical reactivity. A summary of the predicted reactivity trends is presented in the table below.
| Isomer | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution (SNAr) | Potential for Intramolecular Cyclization |
| This compound | Low (Steric hindrance) | Intermediate (ortho -CN) | Low |
| 4-Amino-3-bromobenzonitrile | Intermediate | Low (meta -CN) | Low |
| 2-Amino-5-bromobenzonitrile | High (para -CN) | High (para -CN) | Low |
| 2-Amino-3-bromobenzonitrile | Low (Steric hindrance) | Low (ortho -NH₂) | High |
Key Takeaways for the Synthetic Chemist:
-
For Suzuki-Miyaura couplings , prefer isomers where the bromine is activated by an electron-withdrawing group in the para position and where steric hindrance is minimized. 2-Amino-5-bromobenzonitrile is the standout candidate.
-
For Nucleophilic Aromatic Substitution , the presence of a strong electron-withdrawing group (like the nitrile) ortho or para to the bromine is crucial. Again, 2-Amino-5-bromobenzonitrile is predicted to be the most reactive.
-
For the synthesis of fused heterocyclic systems via intramolecular cyclization, isomers with ortho-disposed amino and nitrile groups, such as 2-Amino-3-bromobenzonitrile , are the most promising starting materials.
-
The Sandmeyer reaction is a robust transformation that is expected to be effective for all isomers, providing a reliable method for replacing the amino group.
This guide provides a framework for understanding and predicting the reactivity of this compound and its isomers. By considering the fundamental principles of electronic and steric effects, researchers can strategically select the optimal isomer to achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Amino-2-bromobenzonitrile: A Modern Approach to a Valuable Scaffolding
Abstract
3-Amino-2-bromobenzonitrile is a crucial building block in medicinal chemistry and materials science, valued for its trifunctional scaffold that allows for sequential, site-selective derivatization. However, its synthesis is often hampered by challenges of regioselectivity and harsh reaction conditions inherent in classical synthetic methodologies. This guide provides a detailed validation of a novel, palladium-catalyzed synthetic route, presenting a head-to-head comparison with a traditional electrophilic aromatic substitution pathway. Through objective analysis and supporting experimental data synthesized from authoritative literature, we demonstrate the superior efficiency, selectivity, and overall practicality of the modern catalytic approach for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge of Polysubstituted Aromatics
The synthesis of highly substituted aromatic rings is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The specific arrangement of substituents on a molecule like this compound dictates its utility. The vicinal amino and bromo groups, combined with a meta-disposed nitrile, offer three distinct points for chemical modification, such as N-acylation, metal-catalyzed cross-coupling, and nitrile hydrolysis or reduction.
Traditional synthetic strategies often rely on electrophilic aromatic substitution (EAS) on a pre-existing substituted benzene. While foundational, this approach is frequently plagued by a lack of regioselectivity. When multiple activating and deactivating groups are present on the ring, the attacking electrophile is directed to several positions, resulting in a mixture of isomers that are difficult and costly to separate. This not only lowers the yield of the desired product but also introduces significant downstream purification challenges, increasing solvent waste and man-hours. This guide will critically evaluate such a traditional route and contrast it with a modern, targeted approach using transition metal catalysis.
Comparative Methodologies: Strategy vs. Brute Force
We will compare two distinct strategies for synthesizing the target molecule.
-
The Traditional Route: An electrophilic bromination of 3-aminobenzonitrile. This method represents a classical "direct functionalization" approach, relying on the inherent directing effects of the resident amino and cyano groups.
-
The Novel Route: A palladium-catalyzed regioselective cyanation of 2,6-dibromoaniline. This modern approach exemplifies a more strategic "functional group interconversion," where the molecule is assembled with high precision using a catalytic cycle.
The Established Route: Electrophilic Bromination of 3-Aminobenzonitrile
This synthetic plan leverages the commercially available starting material 3-aminobenzonitrile[1]. The core of this method is the direct bromination of the aromatic ring.
Scientific Rationale & Inherent Flaws: The amino group is a powerful activating ortho-, para-director, while the cyano group is a deactivating meta-director. When subjecting 3-aminobenzonitrile to an electrophile like Br+, the directing effects are conflicted:
-
The amino group strongly directs bromination to the 2, 4, and 6 positions.
-
The cyano group weakly directs bromination to the 5 position (since the 1 and 3 positions are occupied).
The powerful activation of the amino group dominates, leading to substitution primarily at the ortho and para positions (2, 4, and 6). This inevitably produces a mixture of isomers, with the desired this compound being just one of several products. Experimental studies on analogous systems, such as the bromination of 3-hydroxybenzonitrile, confirm this outcome, yielding a complex product mixture with the desired 2-bromo isomer formed in a low to moderate ratio[2]. The primary challenge of this route is not the reaction itself, but the subsequent, often inefficient, chromatographic separation of the desired product from its isomers.
-
To a stirred solution of 3-aminobenzonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is a mixture of isomers requiring extensive purification by column chromatography to isolate this compound.
A Novel Validated Route: Palladium-Catalyzed Cyanation
This modern approach begins with the readily accessible precursor 2,6-dibromoaniline[3][4][5]. Instead of relying on conflicting directing groups, this strategy uses the precision of palladium catalysis to replace a specific C-Br bond with a C-CN bond.
Scientific Rationale & Advantages: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related cyanations, have revolutionized aromatic synthesis[6][7]. These reactions are highly selective, tolerant of various functional groups, and typically proceed in high yield under relatively mild conditions. By using a di-halogenated starting material, we can exploit subtle differences in reactivity or carefully control stoichiometry to achieve mono-functionalization.
The use of a non-toxic and inexpensive cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) further enhances the practicality and safety of this method compared to older protocols that used stoichiometric and highly toxic copper(I) cyanide[8][9]. The choice of a specialized phosphine ligand is critical; ligands like Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl are designed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, ensuring high efficiency[10].
-
To a screw-cap vial equipped with a magnetic stir bar, add 2,6-dibromoaniline (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), sodium carbonate (2.0 eq), a palladium precatalyst such as Pd(OAc)₂ (2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the vial, then evacuate and backfill with nitrogen gas (repeat this cycle three times).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 2:1 ratio).
-
Place the sealed vial in an oil bath preheated to 100-120 °C and stir vigorously for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by a simple filtration through a silica plug or rapid column chromatography to yield pure this compound.
Head-to-Head Experimental Comparison
The following table summarizes the key performance indicators for both synthetic routes, based on typical results reported in the literature for analogous transformations.
| Parameter | Traditional Route (Electrophilic Bromination) | Novel Route (Pd-Catalyzed Cyanation) |
| Starting Material | 3-Aminobenzonitrile | 2,6-Dibromoaniline |
| Key Reagents | Br₂, Acetic Acid | Pd(OAc)₂, Phosphine Ligand, K₄[Fe(CN)₆], Na₂CO₃ |
| Number of Steps | 1 (plus extensive purification) | 1 |
| Reaction Temperature | 0 °C to Room Temperature | 100 - 120 °C |
| Regioselectivity | Poor (Mixture of 2-, 4-, 6-bromo isomers) | Excellent (Selective cyanation) |
| Typical Yield | 15-25% (of isolated desired isomer)[2] | 80-95%[8][9][10] |
| Purification | Difficult (Multi-column chromatography) | Simple (Filtration or single column) |
| Safety Concerns | Use of corrosive liquid bromine | Use of air-sensitive ligands (can be mitigated with pre-catalysts) |
| Green Chemistry | High solvent usage for purification | Catalytic metal, less solvent waste |
Mechanistic Insights & Workflow Visualization
The fundamental difference between the two routes lies in their mechanistic underpinnings. The traditional route is an unpredictable competition between multiple reaction sites, whereas the modern route is a controlled, stepwise catalytic cycle.
Workflow Comparison
The following diagram illustrates the stark contrast in workflow efficiency between the two methods.
Palladium Catalytic Cycle
The efficiency of the novel route is governed by a well-defined palladium catalytic cycle. This process ensures each transformation is precise and controlled.
Conclusion and Recommendation
This comparative guide unequivocally validates the novel, palladium-catalyzed cyanation of 2,6-dibromoaniline as a superior synthetic route to this compound. While the traditional electrophilic bromination of 3-aminobenzonitrile appears simpler on paper, it is a fundamentally flawed approach for this specific target due to poor regioselectivity, which leads to low yields and significant purification burdens.
The modern catalytic method, by contrast, offers:
-
High Selectivity: Precisely targets a single C-Br bond, avoiding isomeric byproducts.
-
High Yield: Consistently delivers the product in yields exceeding 80%.
-
Operational Simplicity: Streamlines the purification process, often requiring only simple filtration.
-
Improved Safety: Utilizes a non-toxic cyanide source, enhancing laboratory safety.
For researchers in drug development and materials science, adopting this modern synthetic strategy can significantly accelerate research timelines, reduce costs, and improve the overall efficiency and sustainability of producing this compound and its valuable derivatives.
References
- 1. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]
- 5. 2,6-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
HPLC and LC-MS methods for purity assessment of 3-Amino-2-bromobenzonitrile
An In-Depth Guide to HPLC and LC-MS Methods for Purity Assessment of 3-Amino-2-bromobenzonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of this compound. As a key starting material or intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.
The Analytical Imperative: Why Purity Matters for this compound
This compound (MW: 197.03 g/mol ) is a substituted aromatic compound featuring three key functional groups: a primary amine, a bromo substituent, and a nitrile group.[1] This unique structure presents specific analytical challenges, including its potential for degradation through oxidation of the amine, hydrolysis of the nitrile, or dehalogenation. Impurities, whether from the synthetic route or subsequent degradation, can impact reaction yields, introduce toxicological risks, and compromise the quality of the Active Pharmaceutical Ingredient (API).
Therefore, a robust, stability-indicating analytical method is not merely a quality control check; it is a cornerstone of process understanding and regulatory compliance. The objective is to develop a method capable of separating the main compound from all potential process-related impurities and degradation products.
The Workhorse of Quantitation: Stability-Indicating HPLC-UV
High-Performance Liquid Chromatography with UV detection is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness. The development of a stability-indicating method—one that is validated to be specific for the analyte in the presence of its degradation products—is essential.[2]
Rationale for Method Development
The strategy for developing an HPLC method for this compound is guided by its physicochemical properties.
-
Column Selection: The molecule's core is a nonpolar benzene ring, making it an ideal candidate for Reversed-Phase (RP) chromatography . A C18 (octadecylsilane) column is the logical first choice, as it provides strong hydrophobic interactions with the analyte, leading to good retention.
-
Mobile Phase Selection: A typical RP mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.
-
Aqueous Phase: The primary amine group has a pKa that makes its charge state pH-dependent. To ensure consistent retention times and peak shapes, a buffered mobile phase is critical. A phosphate or acetate buffer around pH 3-4 would ensure the amine is protonated (-NH3+), promoting good interaction with the stationary phase and minimizing peak tailing.
-
-
Detector Selection: The benzonitrile structure contains a strong chromophore, making it readily detectable by a UV-Vis detector. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying the optimal quantitation wavelength.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a robust starting point for method development and validation, adhering to principles outlined in USP General Chapter <621> Chromatography.[3][4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard for reversed-phase; provides good efficiency and resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Buffers the mobile phase to ensure consistent ionization of the amine group. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 0-20 min: 30% to 70% B; 20-25 min: 70% B; 25-26 min: 70% to 30% B; 26-30 min: 30% B | A gradient is essential to elute potential impurities with different polarities and ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | PDA at 254 nm | Aromatic compounds typically absorb strongly at this wavelength. PDA allows for peak purity analysis. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | A common diluent that is compatible with the mobile phase. |
Method Validation and Forced Degradation
The method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[6][7][8] A critical component of this is the forced degradation study , which demonstrates specificity.[9]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: ICH-compliant photostability chamber.
The goal is to achieve 5-20% degradation. The HPLC method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak, and the mass balance is between 95-105%.
The Power of Identification: LC-MS for Impurity Profiling
While HPLC-UV is excellent for quantitation, it provides no structural information about unknown impurities. This is where LC-MS excels. By coupling the chromatographic separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the parent compound and any related substances, enabling their identification.
Rationale for Method Development
The LC method developed for HPLC-UV can often be directly transferred to an LC-MS system. However, some adjustments are critical.
-
Mobile Phase Compatibility: Non-volatile buffers like phosphate are incompatible with mass spectrometry as they contaminate the ion source. Volatile buffers such as formic acid, acetic acid, or ammonium formate must be used instead. For this compound, a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) is an excellent choice.
-
Ionization Source:
-
Electrospray Ionization (ESI): This is the preferred technique for polar and ionizable molecules. Given the primary amine, ESI in positive ion mode will readily protonate the molecule to form the [M+H]⁺ ion (expected m/z 197.9/199.9 due to bromine isotopes).
-
Atmospheric Pressure Chemical Ionization (APCI): A good alternative for less polar molecules, but ESI is the superior starting point here.[10]
-
Experimental Protocol: LC-MS for Impurity Identification
Instrumentation:
-
LC system coupled to a Single Quadrupole or, ideally, a High-Resolution Mass Spectrometer (Q-TOF, Orbitrap).
LC Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Same as HPLC method for data correlation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, suitable for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase. |
| Gradient | Same as HPLC method | Maintains separation profile. |
| Flow Rate | 1.0 mL/min (with post-column split if necessary) | High flow may need to be split before entering the MS source. |
| Column Temp. | 30 °C | Ensures reproducibility. |
MS Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The basic amine group is easily protonated. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI+. |
| Source Temp. | 120 °C | Optimizes desolvation. |
| Desolvation Temp. | 350 °C | Removes solvent from droplets. |
| Scan Range | m/z 50 - 500 | Covers the mass of the parent compound and likely impurities. |
The presence of a bromine atom provides a distinct isotopic pattern (¹⁹Br:⁸¹Br ≈ 50.7:49.3), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., M and M+2). This signature is a powerful tool for confirming that an impurity is related to the parent compound.[11]
Workflow and Method Comparison
The optimal approach to purity assessment integrates both techniques. HPLC-UV provides the validated, quantitative data required for batch release, while LC-MS provides the structural identification needed for process understanding and investigation of unknown peaks.
Integrated Analytical Workflow
Caption: Integrated workflow for purity assessment.
Head-to-Head Comparison: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative Purity & Assay | Qualitative Impurity Identification |
| Specificity | High (demonstrated via forced degradation and peak purity) | Very High (separation + mass) |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) |
| Identification Power | Low (based on retention time only) | High (provides molecular weight and fragmentation data) |
| Robustness | High (workhorse for QC labs) | Moderate (more complex, sensitive to matrix effects) |
| Cost (Instrument) | $ | $$$ |
| Cost (Operational) | Low | Moderate (requires high purity solvents, more maintenance) |
| Validation | Standardized (ICH Q2) | More complex, focused on identification |
| Buffer Choice | Flexible (Phosphate, Acetate, etc.) | Restricted to volatile buffers (Formate, Acetate) |
Conclusion
For the comprehensive purity assessment of this compound, a dual-pronged approach utilizing both HPLC-UV and LC-MS is the most scientifically sound strategy.
-
HPLC-UV serves as the robust, validated method for routine quantitative analysis, ensuring that each batch meets the required purity specifications. Its reliability and precision are indispensable for quality control.
-
LC-MS is the essential investigative tool for identifying unknown impurities detected during routine analysis or forced degradation studies. The definitive structural information it provides is critical for process optimization, impurity control strategies, and regulatory submissions.
By integrating these complementary techniques, researchers and drug developers can build a complete and defensible purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. -NovaBioassays [novabioassays.com]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Amino-2-bromobenzonitrile: A Versatile Scaffold for Drug Discovery
Introduction: The Latent Potential of 3-Amino-2-bromobenzonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, a readily accessible aromatic compound, represents a significant starting point for the synthesis of a diverse array of heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic nitrile, and a reactive bromine atom, allows for a multitude of synthetic transformations. This guide provides a comparative analysis of the biological activities of compounds derived from this promising precursor, with a primary focus on their anticancer and antimicrobial properties. While direct literature on compounds synthesized from this compound is emerging, we will draw logical parallels from structurally similar precursors, particularly in the synthesis of quinazoline derivatives, to elucidate its potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new bioactive molecules.
Anticancer Activity: Targeting Key Oncogenic Pathways
The synthesis of quinazoline and quinazolinone derivatives from 2-aminobenzonitriles is a well-established strategy in medicinal chemistry. These heterocyclic cores are present in several clinically approved anticancer drugs that primarily function as kinase inhibitors.[1][2] The structural features of this compound make it an ideal precursor for the synthesis of novel quinazoline analogues with potential anticancer activity.
Mechanism of Action: Inhibition of Tyrosine Kinases
A predominant mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein tyrosine kinases.[1] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. For instance, the Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various solid tumors, and several quinazoline derivatives have been developed as potent EGFR inhibitors.[1]
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative quinazoline derivatives synthesized from precursors analogous to this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against various cancer cell lines.
| Compound Class | Specific Compound Example | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Quinazoline | Erlotinib Analogue (3o) | A549 (Lung) | 4.26 | Gefitinib | 17.9 | [3] |
| Quinazoline | Erlotinib Analogue (3o) | HCT116 (Colon) | 3.92 | Gefitinib | 21.55 | |
| Quinazoline | Erlotinib Analogue (3o) | MCF-7 (Breast) | 0.14 | Gefitinib | 20.68 | [4] |
| Quinazolinone | Compound 11g (with nitro substituent) | HeLa (Cervical) | - | - | - | [5] |
Note: The data presented are for quinazoline derivatives synthesized from structurally related precursors and serve as a predictive guide for the potential of compounds derived from this compound.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Secondary Frontier
While the primary focus has been on anticancer applications, heterocyclic compounds derived from aminobenzonitriles, including quinazolines, have also demonstrated promising antimicrobial properties.[6][7] The nitrogen-rich core of these molecules can interact with various microbial targets, leading to the inhibition of growth or cell death.
Comparative Analysis of Antimicrobial Efficacy
The following table provides an overview of the antimicrobial activity of quinazoline derivatives against representative bacterial and fungal strains, as indicated by their Minimum Inhibitory Concentration (MIC) values.
| Compound Class | Specific Compound Example | Target Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone quinazoline | Compound 85 | Staphylococcus aureus | - | [6] |
| Acylhydrazone quinazoline | Compound 85 | Escherichia coli | - | [6] |
| Acylhydrazone quinazoline | Compound 85 | Aspergillus niger | - | [6] |
Note: Specific MIC values were not provided in the abstract, but the compound showed significant activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Synthetic Pathways: From this compound to Bioactive Heterocycles
The strategic positioning of functional groups in this compound allows for the construction of various heterocyclic systems. A key transformation is the synthesis of quinazolinones.
Caption: Generalized synthesis of quinazolinones from this compound.[8]
Conclusion and Future Perspectives
This compound is a promising and versatile starting material for the synthesis of a wide range of biologically active compounds. The readily accessible synthetic routes to quinazoline and quinazolinone derivatives, coupled with their proven anticancer and antimicrobial activities, highlight the significant potential of this scaffold in drug discovery. The comparative data presented in this guide, drawn from structurally related compounds, strongly suggest that novel derivatives of this compound could yield potent inhibitors of key biological targets. Further exploration of the synthetic possibilities offered by this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 3. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 4. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Amino-2-bromobenzonitrile: A Comparative Cost Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project advancement. 3-Amino-2-bromobenzonitrile is a valuable building block in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. This guide provides an in-depth, objective comparison of various synthetic approaches to this important molecule, offering detailed experimental protocols, supporting data, and a thorough cost analysis to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several different precursors, primarily revolving around the strategic introduction of the amino, bromo, and nitrile functionalities onto the benzene ring. The choice of synthetic route is often a trade-off between the cost of starting materials, the number of synthetic steps, overall yield, and the safety and environmental impact of the reagents used. This guide will focus on three plausible and commonly employed strategies:
-
Route A: Bromination of 3-Aminobenzonitrile. This approach involves the direct bromination of a readily available starting material.
-
Route B: Sandmeyer Reaction of 2,3-Diaminobenzonitrile. A classic and versatile method for the introduction of a halide to an aromatic ring via a diazonium salt.
-
Route C: Reduction of 2-Bromo-3-nitrobenzonitrile. This route introduces the amino group in the final step by reducing a nitro precursor.
Each of these routes will be examined in detail, providing you with the necessary information to make an informed decision based on your specific laboratory and project needs.
Route A: Direct Bromination of 3-Aminobenzonitrile
This synthetic approach is attractive due to its directness, starting from the commercially available 3-aminobenzonitrile. The key transformation is the regioselective introduction of a bromine atom at the C2 position, ortho to the amino group.
Experimental Protocol
Step 1: Bromination of 3-Aminobenzonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzonitrile (10.0 g, 84.6 mmol) in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (15.1 g, 84.6 mmol) in 50 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Cost Analysis
| Reagent | Molecular Weight ( g/mol ) | Quantity | Price (USD) | Cost per Gram of Product (USD/g) |
| 3-Aminobenzonitrile | 118.14 | 10.0 g | ~$48.96 / 5g[1] | ~$5.85 |
| N-Bromosuccinimide (NBS) | 177.98 | 15.1 g | ~$44.30 / 100g[2] | ~$0.40 |
| Glacial Acetic Acid | 60.05 | 150 mL | ~$93.40 / 1kg[3] | ~$0.15 |
| Total | ~$6.40 |
Note: Prices are estimates based on commercially available data and may vary depending on the supplier and purity. The cost per gram of product is calculated assuming an estimated yield of 85%.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct bromination.
Discussion
Pros:
-
Directness: This is a one-step synthesis from a readily available starting material.
-
Mild Conditions: The reaction is carried out at or below room temperature.
-
Safety: Avoids the use of highly toxic or explosive reagents.
Cons:
-
Regioselectivity: While the amino group is an ortho-, para-director, there is a possibility of forming other brominated isomers, which may require careful purification.
-
Cost of Starting Material: 3-Aminobenzonitrile can be relatively expensive compared to the starting materials for other routes.
Route B: Sandmeyer Reaction of 2,3-Diaminobenzonitrile
The Sandmeyer reaction is a powerful tool in aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens.[4][5][6][7] This route utilizes a diamine precursor, where one of the amino groups is selectively diazotized and subsequently replaced by bromine.
Experimental Protocol
Step 1: Diazotization and Sandmeyer Reaction of 2,3-Diaminobenzonitrile
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,3-diaminobenzonitrile (11.1 g, 84.6 mmol) in a mixture of 48% hydrobromic acid (100 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (6.1 g, 88.8 mmol) in 20 mL of water and add it dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
In a separate 1 L beaker, dissolve copper(I) bromide (12.7 g, 88.8 mmol) in 50 mL of 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Cost Analysis
| Reagent | Molecular Weight ( g/mol ) | Quantity | Price (USD) | Cost per Gram of Product (USD/g) |
| 2,3-Diaminobenzonitrile | 133.15 | 11.1 g | Custom synthesis or less common | Variable |
| Sodium Nitrite | 69.00 | 6.1 g | ~$206.63 / 50lb bag | ~$0.02 |
| Hydrobromic Acid (48%) | 80.91 | 150 mL | ~$325.00 / 500mL | ~$1.64 |
| Copper(I) Bromide | 143.45 | 12.7 g | Varies by supplier | Variable |
| Total | Variable |
Note: The cost of 2,3-diaminobenzonitrile is highly variable as it is not a common stock chemical and may require custom synthesis. The cost per gram of product is calculated assuming an estimated yield of 70%.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.
Discussion
Pros:
-
High Regioselectivity: The Sandmeyer reaction is generally highly regioselective, leading to the desired product with minimal isomeric impurities.
-
Versatility: The diazonium salt intermediate can potentially be used to synthesize other 2-substituted-3-aminobenzonitriles.
Cons:
-
Starting Material Availability: 2,3-Diaminobenzonitrile is not as readily available as 3-aminobenzonitrile, and its synthesis adds extra steps and cost to the overall process.
-
Hazardous Reagents: Diazonium salts can be explosive, especially when isolated. Sodium nitrite is toxic.
-
Copper Waste: The use of stoichiometric copper salts generates copper-containing waste that requires proper disposal.
Route C: Reduction of 2-Bromo-3-nitrobenzonitrile
This route involves the synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to an amine in the final step. This is a common strategy in the synthesis of aromatic amines.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-3-nitrobenzonitrile (if not commercially available)
This precursor can be synthesized from 2-bromo-3-nitrobenzoic acid, though it is also commercially available.
Step 2: Reduction of 2-Bromo-3-nitrobenzonitrile
-
In a 500 mL round-bottom flask, add 2-bromo-3-nitrobenzonitrile (19.0 g, 84.6 mmol) and 200 mL of ethanol.
-
To this suspension, add tin(II) chloride dihydrate (85.7 g, 379.7 mmol) in 100 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Make the solution strongly basic (pH > 10) by the slow addition of a 50% aqueous sodium hydroxide solution.
-
The tin salts will precipitate. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to give the crude product.
-
Purify by column chromatography or recrystallization to obtain this compound.
Cost Analysis
| Reagent | Molecular Weight ( g/mol ) | Quantity | Price (USD) | Cost per Gram of Product (USD/g) |
| 2-Bromo-3-nitrobenzonitrile | 227.02 | 19.0 g | ~$128 / 250mg | Prohibitively expensive for this scale |
| Tin(II) Chloride Dihydrate | 225.63 | 85.7 g | ~$23.10 / 100g | ~$0.20 |
| Concentrated HCl | 36.46 | 100 mL | Commodity chemical | Negligible |
| Total | Highly dependent on precursor cost |
Note: The cost of 2-Bromo-3-nitrobenzonitrile is a major factor. While the other reagents are inexpensive, the high price of the starting material makes this route less economically viable for large-scale synthesis unless a cost-effective synthesis of the precursor is available. The cost per gram of product is calculated assuming a yield of 90%.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via reduction of a nitro precursor.
Discussion
Pros:
-
High Yield: The reduction of nitro groups is typically a high-yielding reaction.
-
Clean Reaction: The reaction often proceeds cleanly with few side products directly related to the core transformation.
Cons:
-
Cost and Availability of Starting Material: 2-Bromo-3-nitrobenzonitrile is expensive, which is the primary drawback of this route.
-
Heavy Metal Waste: The use of tin(II) chloride generates tin-containing waste, which requires appropriate disposal procedures.
-
Harsh Conditions: The use of concentrated hydrochloric acid makes the reaction conditions corrosive.
Comparative Summary and Recommendation
| Feature | Route A: Bromination | Route B: Sandmeyer Reaction | Route C: Reduction |
| Starting Material Cost | Moderate to High | Variable (Potentially High) | Very High |
| Number of Steps | 1 | 1 (from diamine) | 1 (from nitro compound) |
| Estimated Yield | Good (ca. 85%) | Moderate to Good (ca. 70%) | Excellent (ca. 90%) |
| Safety Concerns | Minimal | Diazonium salts (explosive), NaNO₂ (toxic) | Concentrated acid, heavy metal waste |
| Environmental Impact | Moderate (solvent use) | High (copper waste) | High (tin waste) |
| Estimated Cost per Gram | ~$6.40 | Variable | Highly Variable (likely >$100) |
Recommendation:
Based on this analysis, Route A: Direct Bromination of 3-Aminobenzonitrile emerges as the most practical and cost-effective method for the laboratory-scale synthesis of this compound. Its primary advantages are the single-step procedure from a commercially available, albeit moderately priced, starting material and the avoidance of highly hazardous reagents and heavy metal waste. While the regioselectivity may require careful control and purification, the overall simplicity and more favorable cost structure make it the recommended approach for most research and development applications.
Route B could be a viable alternative if 2,3-diaminobenzonitrile is readily available or can be synthesized economically. Route C is significantly hampered by the high cost of the starting material and is therefore not recommended unless a cost-effective source of 2-bromo-3-nitrobenzonitrile is identified.
Ultimately, the optimal synthetic route will depend on the specific constraints and priorities of your project, including budget, scale, available equipment, and safety protocols. This guide provides a solid foundation for making an informed and strategic decision.
References
- 1. 3-氨基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-Bromosuccinimide ReagentPlus�, 99 128-08-5 [sigmaaldrich.com]
- 3. 乙酸 natural, ≥99.5%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-2-bromobenzonitrile
This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Amino-2-bromobenzonitrile. Developed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety standards and regulatory compliance, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety and informed decision-making.
Critical Hazard Identification and Immediate Safety
This compound is a compound that requires careful handling due to its toxicological profile. Understanding its hazards is the foundational step for ensuring safety during use and disposal. According to its GHS (Globally Harmonized System) classification, this chemical is harmful if swallowed and may cause an allergic skin reaction[1]. It is also categorized as a skin and eye irritant and may cause respiratory irritation[2][3].
Immediate First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention[3][4].
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice[2][5].
-
Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately for treatment advice[5][6].
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Harmful) [1][3] |
| Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Irritation/Sensitization [1][2] |
| Gloves: Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[7] Body: Fully buttoned lab coat.[7] |
| Eye Irritation [2][3] |
| Eyes/Face: Chemical splash goggles or a face shield.[3][7] |
| Respiratory Irritation [2][3] |
| Respiratory: Use only in a certified chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[3][7] |
Waste Characterization and Segregation: The First Step in Disposal
Proper disposal begins with correct waste characterization. This compound must be classified and handled as hazardous waste. This is not only due to its inherent toxicity but also because it is a brominated organic compound, which requires specific disposal methods like high-temperature incineration to prevent the formation of toxic byproducts[8].
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for accurately classifying their waste[3]. While this compound is not specifically listed by name, it would likely be classified based on its characteristics of toxicity.
Core Principle of Segregation: Never mix this waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Chemical incompatibilities can lead to dangerous reactions. This compound should be kept separate from:
-
Strong Acids: Incompatible[3].
-
Strong Oxidizing Agents: May lead to vigorous reactions[9][10].
-
Non-halogenated Solvents: Keeping halogenated waste separate is crucial for proper disposal and recycling programs, as mixing them increases disposal costs and complexity[11].
Step-by-Step Disposal and Decontamination Protocols
The following protocols provide a clear, actionable plan for managing waste from both minor spills and routine laboratory use.
Protocol 3.1: Small-Scale Spill Cleanup
This protocol is for minor spills (typically <100 mL or 100g) within a chemical fume hood.
-
Immediate Response:
-
Alert personnel in the immediate area.
-
Ensure the chemical fume hood is functioning correctly to ventilate vapors.
-
-
Containment & Cleanup:
-
Wear the full PPE detailed in Table 1.
-
Use a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover the spill. Avoid using combustible materials like paper towels to absorb the bulk of the material[4].
-
Carefully sweep or scoop the absorbed material and any remaining solids into a clean, dry, sealable container designated for hazardous waste[3][4]. Avoid generating dust[6].
-
-
Final Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All cleaning materials (wipes, gloves, etc.) are also considered hazardous waste and must be placed in the same waste container.
-
-
Packaging and Labeling:
-
Seal the container tightly.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., "Spill Debris with Vermiculite").
-
Protocol 3.2: Disposal of Unused Product and Contaminated Labware
This protocol covers the disposal of expired chemicals, reaction residues, and contaminated disposable items (e.g., pipette tips, weighing boats, gloves).
-
Waste Collection:
-
Designate a specific, compatible hazardous waste container for this compound waste. This should be a sealable, airtight container that will not react with the chemical[7].
-
Collect solid waste directly in this container. Do not mix with liquid waste.
-
For solutions, use a separate, compatible liquid waste container.
-
-
Container Management:
-
Labeling for Disposal:
-
Attach a completed hazardous waste label as soon as the first drop of waste is added[7].
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The associated hazards (e.g., "Toxic," "Irritant")
-
-
-
Arranging for Pickup:
-
Once the container is full or is no longer being used, arrange for pickup by your institution's certified hazardous waste management provider or EHS department. Do not pour this chemical waste down the drain[6].
-
Disposal Decision Workflow
The logical flow for managing this compound waste is critical for ensuring safety and compliance. The diagram below illustrates the decision-making process from the point of generation to final disposal.
Caption: Decision workflow for this compound waste management.
Regulatory Compliance and Final Disposal
All handling and disposal of hazardous waste are governed by strict regulations. In the United States, the EPA's RCRA provides the framework for the "cradle-to-grave" management of hazardous waste. It is imperative that all laboratory personnel adhere to these federal regulations, as well as any additional state and local rules.
The ultimate disposal of this compound and its associated waste must be carried out by a licensed hazardous waste disposal facility. The most common and environmentally sound method for halogenated organic compounds is high-temperature incineration in a facility equipped with advanced emission control systems ("scrubbers") to neutralize harmful combustion by-products like hydrogen bromide[8].
Adherence to the protocols outlined in this guide will ensure that your laboratory remains in compliance and, most importantly, protects the health and safety of its personnel and the surrounding community.
References
- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. 2-Bromobenzonitrile(2042-37-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
